2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
2-chloro-4-methoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORORRDOJJNXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene CAS 1214346-03-8
An In-Depth Technical Guide to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene (CAS 1214346-03-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene (CAS 1214346-03-8) is not extensively available in public literature. This guide has been constructed by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a predictive and practical resource for researchers. All proposed methodologies should be approached with standard laboratory safety practices and adapted as necessary.
Introduction and Strategic Importance
Halogenated and trifluoromethylated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and agrochemical development. The trifluoromethyl group (-CF3) is a key bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile. The presence of chloro and methoxy groups on the benzene ring further modulates the molecule's reactivity and potential for intermolecular interactions.
This guide provides a comprehensive technical overview of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, a compound of interest for its potential as a versatile intermediate in the synthesis of novel bioactive molecules. We will explore its predicted physicochemical properties, plausible synthetic routes, expected reactivity, and the analytical methodologies required for its characterization and quality control.
Physicochemical Properties: A Comparative Analysis
To predict the properties of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, we can analyze the known properties of structurally similar compounds. The interplay of the electron-withdrawing trifluoromethyl and chloro groups with the electron-donating methoxy group will dictate its overall characteristics.
| Property | Predicted/Known Value | Source/Analogue |
| Molecular Formula | C8H6ClF3O | - |
| Molecular Weight | 226.58 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | Analogy to similar compounds |
| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from analogues |
| Solubility | Insoluble in water, soluble in common organic solvents | General principle for similar structures |
Table 1: Predicted and Analogue-Derived Physicochemical Properties.
Proposed Synthetic Pathways
The synthesis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene can be approached through several established organic chemistry transformations. The selection of a specific route will depend on the availability of starting materials, desired scale, and safety considerations. Below are two plausible synthetic strategies.
Pathway A: Halogenation and Trifluoromethylation of a Methoxy-Aniline Precursor
This route involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction to introduce the chloro group, and a subsequent trifluoromethylation step.
Caption: Proposed Synthesis Route A.
Experimental Protocol (Illustrative):
-
Chlorination: To a cooled solution of 4-methoxy-2-nitroaniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride to yield 2-chloro-4-methoxyaniline.
-
Diazotization: The synthesized 2-chloro-4-methoxyaniline is diazotized using sodium nitrite and hydrochloric acid at 0-5°C.
-
Trifluoromethylation: The resulting diazonium salt is then reacted with a suitable trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3) in the presence of a catalyst, to afford the final product. Purification is typically achieved through column chromatography.
Pathway B: Nucleophilic Aromatic Substitution
An alternative approach involves the nucleophilic aromatic substitution of a suitable precursor.
Caption: Proposed Synthesis Route B.
Experimental Protocol (Illustrative):
-
Methoxylation: 1,2-Dichloro-4-(trifluoromethyl)benzene is reacted with sodium methoxide in a polar aprotic solvent such as DMF or NMP.
-
Catalysis: The reaction may require a copper(I) iodide catalyst and elevated temperatures to proceed at a reasonable rate.
-
Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove inorganic salts, followed by extraction with an organic solvent. The final product is purified by distillation or column chromatography.
Reactivity and Potential Applications
The electronic nature of the substituents on the benzene ring dictates the reactivity of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene. The trifluoromethyl and chloro groups are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution, while the methoxy group is an activating, ortho-para directing group. This electronic profile makes the compound a valuable intermediate for further functionalization.
Potential applications include:
-
Pharmaceuticals: The scaffold could be elaborated to synthesize kinase inhibitors, GPCR modulators, or other therapeutic agents. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
-
Agrochemicals: Many modern herbicides and pesticides contain trifluoromethylated aromatic moieties due to their enhanced biological activity and favorable environmental persistence profiles.[1]
-
Materials Science: Fluorinated organic molecules are of interest for the development of liquid crystals, polymers, and other advanced materials.
Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Caption: Analytical Workflow for Characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds and confirming their molecular weight.
Illustrative GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak and fragmentation pattern to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for unambiguous structure elucidation.
-
¹H NMR: Will provide information on the number, connectivity, and chemical environment of the protons on the aromatic ring and the methoxy group.
-
¹³C NMR: Will show signals for all unique carbon atoms in the molecule.
-
¹⁹F NMR: Will exhibit a characteristic signal for the trifluoromethyl group.
Safety and Handling
Potential Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds can cause skin and eye irritation.[3]
-
Inhalation Toxicity: Vapors may be harmful if inhaled, potentially causing respiratory tract irritation.[3]
-
Flammability: May be a combustible liquid.[3]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Spill and Disposal: In case of a spill, use an inert absorbent material and dispose of it in accordance with local regulations.[3]
Conclusion
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene represents a promising, albeit currently under-documented, chemical intermediate. Its unique combination of functional groups suggests significant potential for the development of novel molecules in the pharmaceutical and agrochemical industries. The synthetic and analytical protocols outlined in this guide, derived from established chemical principles and data from analogous compounds, provide a solid foundation for researchers to begin their investigations into the chemistry and applications of this versatile building block. As with any new compound, careful planning, adherence to safety protocols, and thorough analytical characterization are paramount for successful research and development.
References
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- Safety D
- AOBChem. 2-Chloro-1-fluoro-4-methoxybenzene.
- Sigma-Aldrich. 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride.
- Benchchem.
- MilliporeSigma. (2025, November 6).
- Sigma-Aldrich. 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene.
- Analytical Method Summaries. (2023, December 10).
- Apollo Scientific. (2015, October 16). SAFETY DATA SHEET: 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE.
- CymitQuimica. 2-chloro-4-fluoro-1-(trifluoromethyl)benzene.
- AK Scientific, Inc. Safety Data Sheet: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene.
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- Applic
- ChemicalBook. 2-chloro-3-fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene.
- CAS Common Chemistry. Telmesteine.
- Evaluation statement - Benzene, 1-chloro-4-(trifluoromethyl)-. (2023, June 26).
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- US EPA. (2023, November 1). Benzene, 2-Chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)- - Substance Details - SRS.
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- Chemicalbook. 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | 468075-00-5.
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3-Chloro-4-(trifluoromethyl)anisole chemical properties and structure
The following technical guide details the properties, synthesis, and applications of 3-Chloro-4-(trifluoromethyl)anisole, a specialized fluorinated intermediate used in pharmaceutical and agrochemical research.
Advanced Fluorinated Building Blocks for Medicinal Chemistry
Executive Summary & Molecular Architecture
3-Chloro-4-(trifluoromethyl)anisole (often referred to as the O-methyl derivative of 3-chloro-4-trifluoromethylphenol) represents a critical structural motif in modern drug discovery. Its value lies in the strategic placement of three distinct functional handles:
-
Trifluoromethyl Group (-CF
): Provides metabolic stability (blocking oxidative metabolism at the para-position) and increases lipophilicity. -
Chlorine Atom (-Cl): Serves as a handle for transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or nucleophilic aromatic substitution (
). -
Methoxy Group (-OMe): Acts as a protected phenol or an electron-donating group to modulate the electronic properties of the ring.
This specific isomer is less common than its 4-chloro-3-(trifluoromethyl) counterpart but offers unique steric and electronic vectors essential for fine-tuning structure-activity relationships (SAR).
Physicochemical Profile[1][2]
| Property | Value (Estimated/Experimental) | Notes |
| IUPAC Name | 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene | Nomenclature priority: CF |
| CAS Number | Not widely listed | Derivative of Phenol CAS 37900-81-5 |
| Molecular Formula | C | |
| Molecular Weight | 210.58 g/mol | |
| Boiling Point | ~205–215 °C | Extrapolated from phenol precursor (230°C) |
| LogP (Predicted) | 3.8 ± 0.4 | High lipophilicity due to CF |
| Density | ~1.35 g/cm³ | Typical for chloro-trifluoromethyl aromatics |
| Electronic Effect | Push-Pull System | OMe (+M) vs. CF |
Structural & Electronic Analysis
The reactivity of this molecule is dictated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group.
Electronic Distribution Diagram (Graphviz)
Caption: Electronic push-pull mechanism. The OMe group activates the ring, while the CF3 group deactivates it, creating specific vectors for chemical modification.
Synthetic Routes & Process Chemistry
Direct chlorination of 4-(trifluoromethyl)anisole typically yields the 2-chloro isomer (ortho to the directing OMe group), which is not the desired 3-chloro target. Therefore, the synthesis must proceed via a pre-functionalized precursor.
Recommended Route: Methylation of 3-Chloro-4-(trifluoromethyl)phenol
The most robust route utilizes the commercially available phenol (CAS 37900-81-5). This method ensures complete regiocontrol.
Reagents:
-
Precursor: 3-Chloro-4-(trifluoromethyl)phenol (CAS 37900-81-5)
-
Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: Acetone or DMF (N,N-Dimethylformamide)
Protocol (Standardized):
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 3-Chloro-4-(trifluoromethyl)phenol in anhydrous DMF (5 volumes).
-
Base Addition: Add 1.5 eq of finely ground
. Stir at room temperature for 15 minutes to form the phenoxide anion. -
Methylation: Add 1.2 eq of Methyl Iodide dropwise. Caution: MeI is toxic and volatile.
-
Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting phenol (more polar) should disappear.
-
Workup: Quench with water (20 volumes). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: The crude product is usually pure enough (>95%). If necessary, purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Alternative Route: Sandmeyer Reaction
Starting from 3-Chloro-4-(trifluoromethyl)aniline (CAS 445-13-6):
-
Diazotization (
, ). -
Hydrolysis to Phenol (
, ). -
Methylation (as above). Note: This route is longer and lower yielding but useful if the aniline is the primary stock.
Reactivity Profile & Functionalization
The 3-chloro-4-(trifluoromethyl)anisole scaffold is a versatile intermediate. The chlorine atom, usually unreactive in simple benzenes, is activated for transition-metal catalysis.
Synthetic Workflow Diagram (Graphviz)
Caption: Functionalization pathways. The Cl handle allows for rapid diversification into biaryls or anilines, while demethylation regenerates the phenol.
Key Transformations
-
Buchwald-Hartwig Amination:
-
Purpose: Installing amino groups to create kinase inhibitor motifs (e.g., similar to Sorafenib intermediates).
-
Conditions: Pd
(dba) , Xantphos, , Toluene, 100°C. -
Mechanism: Oxidative addition of Pd into the C-Cl bond is facilitated by the electron-withdrawing CF
group ortho to the Cl.
-
-
Demethylation:
-
Reagent: Boron Tribromide (
). -
Note: The CF
group is stable to standard Lewis Acid conditions, allowing selective cleavage of the methyl ether to regenerate the phenol for further derivatization (e.g., alkylation with heterocycles).
-
Pharmaceutical Applications
Bioisosterism & Metabolic Stability
-
Metabolic Blocking: The 4-CF
group effectively blocks metabolic oxidation at the para-position, a common clearance pathway for simple anisoles. -
Lipophilicity: The combination of Cl and CF
significantly increases LogP, improving blood-brain barrier (BBB) permeability for CNS targets. -
Kinase Inhibition: The 3-Cl, 4-CF
motif is a bioisostere for the 3-CF , 4-Cl motif found in drugs like Sorafenib (Raf kinase inhibitor) and Regorafenib . The "flip" of these substituents alters the vector of the halogen bond and the shape of the hydrophobic pocket interaction.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from light to prevent slow photodehalogenation.
References
-
PubChem Compound Summary. 3-Chloro-4-(trifluoromethyl)aniline (Precursor).[2] National Center for Biotechnology Information.
-
[Link]
-
- Sigma-Aldrich (Merck).3-Chloro-4-(trifluoromethyl)phenol (Precursor CAS 37900-81-5).
-
Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry.[4][5][6][7] Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
[Link]
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
[Link]
-
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2-Chloro-4-methoxy-1-(trifluoromethyl)benzene safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
Authored by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, a key intermediate in various synthetic applications. Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard Safety Data Sheet (SDS) formats to deliver field-proven insights and protocols. Our focus is on the causality behind safety measures, ensuring that every procedure is a self-validating system for risk mitigation in the laboratory.
Chemical Identity and Physicochemical Profile
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is a substituted aromatic compound. Its utility in research and development stems from the unique electronic properties conferred by its substituent groups: the electron-withdrawing trifluoromethyl and chloro groups, and the electron-donating methoxy group. Understanding its physical and chemical properties is the foundation of a robust safety assessment.
A derivative, 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene, is noted for its electron-withdrawing trifluoromethoxy group, which significantly influences its reactivity and stability[1]. While a distinct compound, the safety considerations for halogenated and fluorinated benzene derivatives often share common principles. For the target compound, key properties are summarized below.
Table 1: Physicochemical Data for 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
| Property | Value | Source |
| CAS Number | 402-08-4 | |
| Molecular Formula | C₈H₆ClF₃O | |
| Molecular Weight | 210.58 g/mol | [1] |
| Physical Form | Liquid | |
| Appearance | Colorless to Almost Colorless, Clear | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Note: Data for some specific properties like boiling point and density were not available in the provided search results for the exact target molecule. The data presented is based on supplier information for similar compounds or the target compound itself.
Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, the primary hazards are related to irritation. The classification necessitates specific handling protocols to mitigate risk.
The compound is classified with the following hazard statements:
-
H315: Causes skin irritation .
-
H319: Causes serious eye irritation .
-
H335: May cause respiratory irritation .
These classifications are derived from toxicological data on the compound or structurally similar chemicals. The trifluoromethyl and chloro-substituents can enhance the reactivity and irritancy of the benzene ring, leading to localized effects upon contact with epithelial tissues.
Diagram 1: GHS Hazard Classification Workflow
Caption: GHS classification pathway for the subject compound.
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount. The following protocols are designed to prevent exposure by integrating engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this liquid is a certified chemical fume hood. This is non-negotiable. The rationale is to control the inhalation hazard (H335) by ensuring vapors are effectively captured at the source[2].
-
Protocol:
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must directly address the identified hazards of skin (H315) and eye (H319) irritation.
Table 2: Required PPE for Handling 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
| PPE Item | Specification | Rationale and Citation |
| Eye/Face Protection | ANSI Z87.1-rated chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[5][6] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[6][7] |
| Skin and Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from incidental splashes.[5][7] |
| Respiratory Protection | Not required if handled exclusively in a certified fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.[5][6] |
Safe Handling and Storage Workflow
Adherence to a strict workflow minimizes the potential for error and exposure.
-
Protocol for Handling:
-
Preparation: Don all required PPE before entering the handling area. Segregate incompatible materials, particularly strong oxidizing agents[3].
-
Aliquotting: Use only non-sparking tools and ground/bond containers during large-volume transfers to prevent static discharge[8][9].
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn[2][4][10]. Do not eat, drink, or smoke in laboratory areas[2][10].
-
Clothing: Remove any contaminated clothing immediately and launder before reuse[4][8][9].
-
-
Protocol for Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition[8][11].
-
Keep containers tightly closed when not in use to prevent vapor release and potential contamination[8][11]. Containers that have been opened must be carefully resealed and kept upright[11].
-
Store locked up, in accordance with local regulations[4][10].
-
Diagram 2: Standard Operating Procedure (SOP) Workflow
Caption: Step-by-step workflow for safely handling the compound.
Emergency Response and First Aid
In the event of an exposure or spill, a rapid and correct response is critical.
-
Inhalation: If a researcher experiences respiratory irritation, immediately move them to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention[8][12].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[5][8][11]. Remove contaminated clothing while washing[5][11]. If skin irritation occurs or persists, get medical advice[4][8][9].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][8]. Remove contact lenses if present and easy to do[8][9]. Seek immediate medical attention from an ophthalmologist. The speed of this response is critical to minimizing damage.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician for guidance.
-
Spill Response: For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area, shut off all ignition sources, and contact institutional safety personnel[9][10][11]. Use non-sparking tools for cleanup[9][10].
Toxicological and Ecological Profile
Toxicological Summary
-
Acute Effects: Skin, eye, and respiratory irritation are the primary concerns.
-
Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity was found for this compound[3]. However, the absence of data does not mean the absence of hazard.
Ecological Profile
Data on the environmental fate of this specific compound is limited. However, halogenated aromatic compounds can be persistent in the environment and may be harmful to aquatic life[10].
-
Actionable Insight: All releases to the environment must be avoided[2][10]. Waste streams containing this chemical must be treated as hazardous waste. Do not discharge into sewers or waterways[5].
Disposal and Decontamination
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Disposal: All waste containing this chemical, including empty containers which may retain product residues, must be disposed of as hazardous waste[8]. This should be done through a licensed disposal company in accordance with local, state, and federal regulations[11]. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination: Glassware and equipment should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The resulting solvent rinse must be collected as hazardous waste.
By adhering to these scientifically grounded protocols, researchers can confidently and safely utilize 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene in their work, ensuring both personal safety and environmental stewardship.
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- 4 - SAFETY D
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- Safety Data Sheet. (2024, December 19). Fluorochem.
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- Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care.
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- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Whitepaper: Solvation Thermodynamics and Practical Handling of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
This guide provides an in-depth technical analysis of the solubility profile, solvation thermodynamics, and handling protocols for 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene .
Part 1: Executive Summary & Molecular Dossier
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene (CAS: 1214346-03-8) is a highly lipophilic, fluorinated aromatic intermediate. It serves as a critical scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly where metabolic stability is required via the trifluoromethyl (-CF3) moiety.
This molecule exhibits a "push-pull" electronic character: the methoxy group (-OCH3) acts as an electron donor, while the trifluoromethyl (-CF3) and chloro (-Cl) groups are strong electron withdrawers. This internal electronic competition significantly influences its solubility parameters, making it highly soluble in polar aprotic solvents but practically insoluble in aqueous media.
Molecular Profile
| Property | Value / Description |
| IUPAC Name | 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene |
| Common Synonym | 3-Chloro-4-(trifluoromethyl)anisole |
| CAS Number | 1214346-03-8 |
| Molecular Formula | C8H6ClF3O |
| Molecular Weight | 210.58 g/mol |
| Physical State | Liquid or Low-Melting Solid (Isomer dependent; typically oil at RT) |
| Predicted LogP | ~3.3 – 3.8 (Highly Lipophilic) |
| Key Functional Groups | Trifluoromethyl (Hydrophobic), Chloro (Lipophilic), Methoxy (H-bond acceptor) |
Part 2: Solubility Thermodynamics
Understanding the solubility of this molecule requires analyzing its interaction with solvents through Hansen Solubility Parameters (HSP) .[1][2] The molecule lacks hydrogen bond donors (HBD) but possesses weak hydrogen bond acceptors (HBA) via the methoxy oxygen and the fluorine atoms.
The "Fluorine Effect" on Solvation
The trifluoromethyl group creates a dense electron cloud that repels water (hydrophobic hydration penalty). Consequently, aqueous solubility is negligible (< 1 mg/L predicted). Successful solvation requires overcoming the high lattice energy (if solid) or cohesive energy density (if liquid) using solvents that interact via London Dispersion Forces and Dipole-Dipole interactions .
Solvent Class Analysis
-
Chlorinated Solvents (Excellent): Dichloromethane (DCM) and Chloroform are the "Gold Standard" for this compound. The polarizability of the chlorine atoms in the solvent matches the solute, minimizing the enthalpy of mixing (
). -
Polar Aprotic Solvents (Excellent): DMSO and DMF are ideal for biological stock solutions. The sulfoxide/amide dipoles interact strongly with the polarized aromatic ring of the solute.
-
Alcohols (Moderate to Good): Methanol and Ethanol are effective, particularly upon warming. However, "oiling out" (liquid-liquid phase separation) can occur upon cooling if the concentration is too high, as the hydrophobic -CF3 group disrupts the solvent's hydrogen-bonding network.
-
Hydrocarbons (Moderate): Hexanes or Heptane will dissolve the compound but may require higher volumes. Toluene is superior due to
stacking interactions with the aromatic core.
Part 3: Empirical & Predicted Solubility Data
The following data summarizes the solubility profile based on structural analogs (e.g., 4-Chloro-3-(trifluoromethyl)anisole) and calculated physicochemical properties.
Table 1: Solubility Compatibility Matrix (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Synthesis, Extractions, Chromatography |
| Chlorinated | Chloroform ( | Very High (>100 mg/mL) | NMR Analysis, Synthesis |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Biological Assays, Stock Solutions |
| Polar Aprotic | DMF / NMP | High (>50 mg/mL) | High-Temp Reactions ( |
| Polar Protic | Methanol | Good (20-50 mg/mL) | HPLC Mobile Phase, Crystallization |
| Polar Protic | Isopropanol (IPA) | Moderate (10-30 mg/mL) | Crystallization Anti-solvent |
| Aromatic | Toluene | High (>50 mg/mL) | Process Solvent, Scale-up |
| Alkane | n-Heptane / Hexane | Moderate (<10 mg/mL) | Wash solvent, Precipitation |
| Aqueous | Water / PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Do Not Use for stock prep |
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent based on the intended downstream application.
Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.
Part 5: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable stock solution for biological screening. Safety: Wear nitrile gloves and safety glasses. Work in a fume hood.
-
Calculate Mass:
-
Weighing: Weigh
of the substance into a 20 mL scintillation vial.-
Note: If the substance is a liquid, use a gas-tight syringe and density (
) to dispense by volume, but gravimetric confirmation is mandatory.
-
-
Solvation: Add
of anhydrous DMSO. Vortex for 30 seconds. -
Completion: Add remaining DMSO to reach exactly
total volume. -
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake (DMSO is hygroscopic).
Protocol B: Visual Solubility Assessment (The "Shake-Flask" Method)
Objective: Rapidly determine solubility limits in a new solvent system.
Caption: Step-wise workflow for semi-quantitative solubility determination.
-
Place 10 mg of analyte into a clear HPLC vial.
-
Add 100 µL of solvent (Target: 100 mg/mL).
-
Vortex for 1 minute. If clear
Solubility > 100 mg/mL. -
If insoluble, add solvent in 100 µL increments until clear or volume reaches 1 mL (Limit: 10 mg/mL).
Part 6: Safety & Handling (SDS Highlights)
While this specific isomer lacks extensive toxicological data, it should be handled as a Fluorinated Aromatic .
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for specific organ toxicity if ingested.
-
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush into surface water; fluorinated compounds are persistent.
References
-
ChemSRC. (2025). 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene (CAS 1214346-03-8) Physicochemical Properties.Link
-
Sigma-Aldrich. (2025). Product Specification: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (Isomer Analog).Link
-
National Institute of Standards and Technology (NIST). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- Properties and Thermochemistry.[6]Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Sources
- 1. kinampark.com [kinampark.com]
- 2. path.web.ua.pt [path.web.ua.pt]
- 3. 400-73-7 4-Chloro-3-(trifluoromethyl)anisole >>4>>CAS>>CAS [cas.yaoshang68.com]
- 4. 3-Chloro-5-(trifluoromethyl)anisole | CAS 886497-07-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE CAS#: 400-73-7 [m.chemicalbook.com]
- 6. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide to 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of rational drug design.[1][2] These modifications can profoundly influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets.[3] The trifluoromethyl group, in particular, is a powerful tool for enhancing metabolic stability by blocking sites susceptible to oxidative metabolism and for increasing binding affinity through favorable interactions with protein pockets.[1]
When combined with other functional groups on an aromatic ring, such as chloro and methoxy groups, a rich chemical space is created for fine-tuning a molecule's characteristics. The chloro group, an electron-withdrawing substituent, and the methoxy group, an electron-donating group, offer a dualistic approach to modulate electronic and steric properties, which can be pivotal for optimizing ligand-protein interactions.[4]
This guide provides an in-depth technical overview of 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene (CAS No. 400-73-7), a key building block that embodies this design philosophy. We will explore its synthesis, applications, and commercial availability, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. Below is a summary of the key properties for 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene.
| Property | Value | Source |
| CAS Number | 400-73-7 | BLDpharm[5] |
| Molecular Formula | C₈H₆ClF₃O | Sigma-Aldrich |
| Molecular Weight | 226.58 g/mol | PubChem[6] (for isomer) |
| Appearance | Clear colorless liquid | OSHA[7] (for related compound) |
| Boiling Point | Not explicitly available; estimated based on related structures. | |
| Density | Not explicitly available; estimated based on related structures. | |
| Solubility | Immiscible with water; soluble in common organic solvents. | Chemsrc[8] (for related compound) |
| InChI Key | HMFHBKVVYUOVSN-UHFFFAOYSA-N | Sigma-Aldrich (for isomer) |
Synthesis of 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene
Proposed Synthetic Pathway: A Diazotization-Sandmeyer Approach
The proposed synthesis starts from the commercially available 2-amino-5-methoxybenzotrifluoride. The amino group serves as a handle to introduce the chloro substituent at the desired position via a two-step diazotization and Sandmeyer reaction sequence.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 4. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 400-73-7|1-Chloro-4-methoxy-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 6. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]
- 8. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]
- 9. prepchem.com [prepchem.com]
Electronic and Steric Divergence: A Technical Analysis of 2-Chloro-4-methoxy vs. 2-Chloro-1-methoxy Motifs
[1]
Executive Summary & Structural Definitions
In medicinal chemistry, the precise placement of chloro- and methoxy- substituents on an aryl scaffold dictates metabolic stability, solubility, and—most critically—reactivity in nucleophilic aromatic substitution (
This guide addresses the structural isomerism often encountered in intermediate selection, specifically differentiating between two distinct substitution patterns:
-
The "2-Chloro-1-methoxy" Motif: Refers to the 2-chloroanisole core (where the methoxy group defines position 1).[1] Here, the chlorine is ortho to the methoxy group.
-
Common Representative: 2-Chloro-1-methoxy-4-nitrobenzene (also known as 2-chloro-4-nitroanisole).[2]
-
-
The "2-Chloro-4-methoxy" Motif: Refers to a substitution pattern where a "Head" group (e.g., Nitro, Carboxyl, Amine) occupies position 1. The chlorine is ortho to the head group (pos 2), and the methoxy is para to the head group (pos 4). Relative to each other, the Cl and OMe are in a meta relationship.
-
Common Representative: 2-Chloro-4-methoxy-1-nitrobenzene (also known as 3-chloro-4-nitroanisole).
-
Key Takeaway: The primary difference lies in the relative positioning of the Chlorine atom to the Electron Withdrawing Group (EWG) . In the "2-Chloro-4-methoxy" motif, the chlorine is activated for displacement.[1] In the "2-Chloro-1-methoxy" motif, the chlorine is deactivated, often shifting reactivity to the methoxy group itself (via
Electronic Landscape and Hammett Parameters
The divergent reactivity of these isomers is governed by the interplay of Inductive (
Comparative Electronic Effects[1]
| Parameter | 2-Chloro-1-methoxy Motif (Ortho-Anisole) | 2-Chloro-4-methoxy Motif (Meta-Anisole) |
| Cl Position | Ortho to OMe (Electron Donor) | Ortho to Head Group (Often EWG) |
| Electronic Environment | Electron Rich (Deactivated for Nucleophiles) | Electron Deficient (Activated for Nucleophiles) |
| Cl Hammett | ||
| OMe Effect on Ring | Strong | Strong |
| Dipole Moment | Reduced (Opposing vectors of Cl and OMe) | Enhanced (Aligned vectors if Head is EWG) |
The "Ortho-Effect" in 2-Chloro-1-methoxy
In the 2-chloro-1-methoxy motif, the lone pairs on the oxygen atom of the methoxy group experience electrostatic repulsion from the large electron cloud of the ortho-chlorine.[1] This forces the methoxy group to rotate out of planarity with the benzene ring, slightly diminishing its mesomeric (
Reactivity Profiles: and Catalysis
The most critical distinction for synthetic planning is the susceptibility to Nucleophilic Aromatic Substitution (
Scenario: Nitrobenzene Scaffolds
When these motifs appear in nitrobenzenes (a common drug intermediate scenario), their reactivity flips completely.
-
Isomer A: 2-Chloro-1-methoxy-4-nitrobenzene [1][2][3]
-
Structure: Nitro at 4. Methoxy at 1.[4][5] Chlorine at 2.[4][5][6]
-
Analysis: The Chlorine is meta to the Nitro group. The Methoxy is para to the Nitro group.
-
Reactivity: The Chlorine is NOT activated for
. However, the Methoxy group is highly activated. Nucleophilic attack often leads to displacement of the Methoxy group (O-displacement), yielding a phenol or ether exchange.
-
-
Isomer B: 2-Chloro-4-methoxy-1-nitrobenzene [1][3]
-
Structure: Nitro at 1. Chlorine at 2.[5][6] Methoxy at 4.[4][5][6][7][8][9][10]
-
Analysis: The Chlorine is ortho to the Nitro group. The Methoxy is meta to the Nitro group.
-
Reactivity: The Chlorine is highly activated by the ortho-Nitro group (Meisenheimer complex stabilization). The Methoxy is unreactive. Nucleophilic attack leads to displacement of the Chlorine , allowing for rapid diversification (e.g., amination).
-
Visualization of Reactivity Pathways[1]
Figure 1: Divergent
Metabolic Stability and Pharmacokinetics
For drug development professionals, choosing between these isomers impacts the metabolic "soft spots" of the API.
CYP450 O-Demethylation[1]
-
2-Chloro-1-methoxy (Ortho-Cl): The steric bulk of the ortho-chlorine atom hinders the approach of Cytochrome P450 enzymes (specifically CYP2D6) to the methoxy carbon.[1] This increases metabolic stability , reducing the rate of O-demethylation.
-
2-Chloro-4-methoxy (Meta-Cl): In this motif (relative to the methoxy), the chlorine is far removed.[1] The methoxy group is sterically accessible, making it a high-clearance liability via O-demethylation to the phenol.[1]
Lipophilicity (LogP)
While both isomers have the same molecular formula (
-
Ortho-Cl (2-Chloro-1-methoxy): Higher LogP.[1] The intramolecular shielding reduces the polarity of the ether linkage.
-
Meta-Cl (2-Chloro-4-methoxy): Slightly lower LogP due to better solvation of the distinct polar regions.
Experimental Protocols
Protocol 5.1: Regioselective Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene
Targeting the "Reactive Cl" Isomer.
Objective: Synthesize the scaffold where Cl is activated for downstream amination.
-
Starting Material: 3-Chloro-4-nitrofluorobenzene is preferred over the phenol to avoid O/N selectivity issues, though 3-chloro-4-nitrophenol is cheaper.
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Procedure:
-
Dissolve 3-Chloro-4-nitrofluorobenzene (1.0 eq) in anhydrous MeOH.
-
Cool to 0°C under
. -
Add NaOMe (1.05 eq) dropwise. Note: Control temp to <5°C to prevent displacement of the Cl atom, which is also activated but less so than F.
-
Stir for 2 hours.
-
Quench: Pour into ice water. Filter the yellow precipitate.
-
-
Validation:
-
1H NMR: Look for the methoxy singlet at
3.9-4.0 ppm. -
Regio-check: Ensure the splitting pattern of aromatic protons confirms the 1,2,4-substitution pattern (doublet, doublet of doublets, doublet).
-
Protocol 5.2: Differentiation via NMR
To distinguish the two isomers in a mixed sample:
| Feature | 2-Chloro-1-methoxy (Ortho-Cl) | 2-Chloro-4-methoxy (Meta-Cl) |
| Methoxy Shift | ||
| Aromatic Splitting | Complex multiplet (ABCD or similar) | Distinct d, dd, d pattern |
| NOE Signal | Strong NOE between OMe and H-6 (Ortho H) | Strong NOE between OMe and H-3/H-5 |
Conclusion
The distinction between "2-Chloro-4-methoxy" and "2-Chloro-1-methoxy" is not merely nomenclature but a fundamental shift in electrophilicity .[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21027, 2-Chloro-1-methoxy-4-nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12648026, 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. Standard Reference Data. Retrieved from [Link]
Sources
- 1. 2-Chloro-4-(chloromethoxy)-1-methylbenzene|BLD Pharm [bldpharm.com]
- 2. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]
- 3. 2-Chloro-4-nitroanisole | 4920-79-0 | Benchchem [benchchem.com]
- 4. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. chemscene.com [chemscene.com]
- 10. americanelements.com [americanelements.com]
Methodological & Application
Synthesis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene from 3-chloro-4-hydroxybenzotrifluoride
Application Note & Protocol: Synthesis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
Abstract
This document provides a detailed protocol for the synthesis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. The synthesis is achieved through the O-methylation of 3-chloro-4-hydroxybenzotrifluoride. This application note outlines the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations for handling hazardous reagents, and methods for purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.
Introduction and Scientific Principles
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is a valuable synthetic intermediate. The presence of the trifluoromethyl (-CF3) group is of particular interest in drug design, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details its preparation from 3-chloro-4-hydroxybenzotrifluoride (also known as 2-chloro-4-(trifluoromethyl)phenol) via the Williamson ether synthesis.
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4][5] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The core transformation involves two key steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group in 3-chloro-4-hydroxybenzotrifluoride is removed by a base (in this protocol, potassium carbonate) to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methyl group of the methylating agent (in this case, dimethyl sulfate), displacing the sulfate leaving group to form the desired ether product.[6]
The choice of dimethyl sulfate as the methylating agent is based on its high reactivity and cost-effectiveness, which makes it suitable for industrial-scale synthesis.[6][7] However, its use is accompanied by extreme toxicity, necessitating stringent safety protocols.[8][9][10]
Reaction Workflow Diagram
The following diagram illustrates the overall synthetic workflow from the starting material to the final purified product.
Caption: Workflow for the synthesis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene.
Detailed Experimental Protocol
Critical Safety Precautions
Dimethyl Sulfate (DMS) is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen.[8][9] AVOID ALL CONTACT.[8][10]
-
Handling: All operations involving DMS must be performed in a certified, high-performance chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear dual-layered gloves. An inner layer of nitrile gloves and an outer layer of butyl rubber or laminate gloves are required.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[8]
-
Lab Attire: A flame-retardant lab coat and closed-toe shoes are essential. Do not take working clothes home.[8][10]
-
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., dry sand, vermiculite), place it in a sealed container for hazardous waste, and decontaminate the area with a 10% aqueous ammonia solution.[8]
-
Exposure:
-
Inhalation: Move to fresh air immediately. Symptoms may be delayed.[10] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
-
Waste Disposal: Unreacted DMS must be quenched. Slowly add the waste stream to a cold (ice bath) 10% aqueous ammonia solution with stirring. All solid and liquid waste must be disposed of according to institutional and local hazardous waste regulations.[9]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount Used (Equivalents) | Physical Properties |
| 3-chloro-4-hydroxybenzotrifluoride | 35852-58-5 | 196.55 | 19.65 g (1.0 eq) | Solid[11] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.73 g (1.5 eq) | Fine powder, hygroscopic |
| Dimethyl Sulfate (DMS) | 77-78-1 | 126.13 | 13.24 g (10.5 mL, 1.05 eq) | Colorless oily liquid, d=1.33 g/mL, highly toxic[6] |
| Acetone | 67-64-1 | 58.08 | 200 mL | Anhydrous, polar aprotic solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | ~100 mL | For washing |
| Brine (Saturated NaCl Solution) | N/A | N/A | ~100 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Drying agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add 3-chloro-4-hydroxybenzotrifluoride (19.65 g, 100 mmol).
-
Add anhydrous potassium carbonate (20.73 g, 150 mmol) and anhydrous acetone (200 mL).
-
-
Phenoxide Formation:
-
Begin vigorous stirring to create a suspension.
-
Heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Maintain reflux with stirring for 1 hour to ensure complete formation of the potassium phenoxide salt. The mixture will remain a suspension.
-
-
O-Methylation:
-
Transfer dimethyl sulfate (10.5 mL, 105 mmol) to the dropping funnel.
-
Add the dimethyl sulfate dropwise to the refluxing suspension over a period of 30-45 minutes. The addition should be slow enough to maintain a controlled reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 3-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexane/Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting phenol spot has disappeared.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly add 50 mL of 10% aqueous ammonia solution to the flask with stirring in the fume hood to quench any unreacted dimethyl sulfate. Stir for 30 minutes.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and byproducts). Wash the filter cake with acetone (2 x 25 mL).
-
Combine the filtrates and transfer them to a rotary evaporator. Remove the acetone under reduced pressure.
-
Transfer the remaining residue to a 500 mL separatory funnel and add 150 mL of deionized water and 150 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
-
-
Purification:
-
Purify the crude oil by vacuum distillation to obtain 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene as a clear, colorless liquid. The expected boiling point is approximately 75-78 °C at 15 mmHg.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and FT-IR spectroscopy. The expected yield is typically in the range of 85-95%.
-
Trustworthiness and Field Insights
-
Rationale for Base Selection: Potassium carbonate is a moderately strong base that is effective for deprotonating phenols.[12] It is less hazardous and easier to handle than stronger bases like sodium hydride (NaH). Its insolubility in acetone helps drive the reaction forward as the phenoxide salt is formed.
-
Solvent Choice: Acetone is an excellent solvent for this SN2 reaction. It is polar aprotic, effectively solvating the cation (K⁺) while leaving the phenoxide nucleophile relatively free to attack the methylating agent.[4]
-
Controlling the Reaction: The dropwise addition of dimethyl sulfate is crucial for controlling the reaction's exothermicity. A rapid addition can lead to a dangerous increase in temperature and pressure.
-
Troubleshooting - Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional portion of dimethyl sulfate (0.05 eq) can be added. Ensure the potassium carbonate is anhydrous, as moisture will inhibit the formation of the phenoxide.
-
Purification Strategy: Vacuum distillation is highly effective for purifying the liquid product from non-volatile impurities. If distillation is not feasible, column chromatography on silica gel can also be employed.
References
- Smolecule. (2023, August 19). 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene.
- LookChem. (2024, November 1).
- ChemicalBook. (2023, September 19).
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- International Labour Organization. (n.d.).
- Wikipedia. (2024, February 15).
- Fisher Scientific. (2010, April 29).
- ChemicalBook. (2019, September 16).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- IPCS. (n.d.).
- Bionity. (n.d.).
- Wikipedia. (2023, December 29). Williamson ether synthesis.
- ChemBlink. (2025, August 27).
- BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 4). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis.
- Google Patents. (1979, October 3).
- MDPI. (2024, February 15).
- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
- Taylor & Francis. (2007, February 1).
- Santa Cruz Biotechnology. (n.d.). 3-Chloro-4-hydroxybenzotrifluoride.
- Bentham Science. (n.d.).
- Reddit. (2023, September 11).
- Gsrs. (n.d.).
- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.
- Sigma-Aldrich. (n.d.). 4-CHLORO-3-[(2-FLUOROPHENYL)METHOXY]BENZOTRIFLUORIDE.
- Frontiers. (n.d.).
- Juniper Publishers. (2025, August 13).
- ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide.
- Google Patents. (n.d.). EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. Dimethyl_sulfate [bionity.com]
- 8. DIMETHYL SULFATE [training.itcilo.org]
- 9. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 11. 3-Chloro-4-hydroxybenzotrifluoride | CAS 35852-58-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. reddit.com [reddit.com]
Methylation protocols for 3-chloro-4-(trifluoromethyl)phenol
Application Note: Methylation Protocols for 3-Chloro-4-(trifluoromethyl)phenol
Abstract
This guide details the O-methylation of 3-chloro-4-(trifluoromethyl)phenol (CAS: 6294-93-5) to synthesize 3-chloro-4-(trifluoromethyl)anisole . This transformation is a critical step in the synthesis of agrochemicals and pharmaceutical intermediates. Due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) and chloro (-Cl) substituents, the substrate exhibits higher acidity (lower pKa) than unsubstituted phenol, altering its nucleophilic profile. This note provides three distinct protocols: a high-yield laboratory standard (Method A), a scalable industrial process (Method B), and a green chemistry approach (Method C).
Strategic Analysis & Chemical Logic
Substrate Properties
-
Acidity: The -CF₃ and -Cl groups stabilize the phenoxide anion via induction and resonance. The pKa is estimated at ~7.5–8.0 (vs. 10.0 for phenol).
-
Implication: Deprotonation is rapid and requires only mild bases (e.g., K₂CO₃).
-
-
Nucleophilicity: The stabilized phenoxide is a weaker nucleophile than standard phenoxides.
-
Implication: Reactions may require polar aprotic solvents (DMF, NMP) to enhance the nucleophilicity of the anion ("naked anion" effect) or slightly elevated temperatures compared to electron-rich phenols.
-
Reaction Pathway
The reaction proceeds via a classic Williamson Ether Synthesis mechanism (S_N2).
Mechanism:
-
Deprotonation: Base removes the phenolic proton.
-
Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic methyl group (on MeI, DMS, or DMC).
-
Leaving Group Departure: Iodide, methyl sulfate, or carbonate leaves.
Experimental Protocols
Method A: Laboratory Standard (High Yield/Purity)
Recommended for discovery phase (mg to 50g scale).
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone.
-
Rationale: MeI is the most reactive electrophile, compensating for the lower nucleophilicity of the substrate. DMF ensures homogeneity and rapid reaction rates.
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 3-chloro-4-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (5 mL per gram of substrate).
-
Deprotonation: Add K₂CO₃ (1.5 equiv, anhydrous, granular). Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide forms.
-
Alkylation: Add Methyl Iodide (1.2 equiv) dropwise via syringe. Caution: MeI is volatile and neurotoxic.
-
Reaction: Stir at 40°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
-
Workup:
-
Dilute reaction mixture with water (5x reaction volume).
-
Extract with Ethyl Acetate or Diethyl Ether (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.[2]
-
-
Purification: Usually not required. If necessary, flash chromatography (100% Hexanes).
Method B: Scalable Industrial Process (Cost-Effective)
Recommended for process development (>100g scale).
-
Reagents: Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH).
-
Solvent: Water/Toluene biphasic system with Phase Transfer Catalyst (PTC).
-
Rationale: DMS is significantly cheaper than MeI. A biphasic system manages exotherms and simplifies waste disposal.
Step-by-Step Protocol:
-
Setup: Reactor equipped with mechanical stirrer, thermometer, and dropping funnel.
-
Charge: Add 3-chloro-4-(trifluoromethyl)phenol (1.0 equiv) and Toluene (3 vol).
-
Base Addition: Add NaOH (1.2 equiv) as a 20% aqueous solution. Add PTC (TBAB, 1 mol%). Stir vigorously to form the phenoxide salt in the aqueous phase.
-
Alkylation: Heat to 50°C . Add Dimethyl Sulfate (1.1 equiv) dropwise over 30 minutes. Caution: DMS is extremely toxic.
-
Digestion: Stir at 60°C for 2 hours.
-
Quench: Add dilute ammonium hydroxide or amine to quench unreacted DMS.
-
Separation: Separate phases. Wash organic phase with water and brine.[1]
-
Isolation: Distill off Toluene to recover the product oil.
Method C: Green Chemistry (Dimethyl Carbonate)
Recommended for sustainability-focused workflows.
-
Reagents: Dimethyl Carbonate (DMC), K₂CO₃, Tetrabutylammonium Iodide (TBAI).
-
Solvent: DMC (acts as both reagent and solvent).[3]
-
Rationale: DMC is non-toxic and biodegradable. However, it is a "hard" electrophile and requires higher temperatures (>120°C) to react effectively via the B_AL2 mechanism.
Step-by-Step Protocol:
-
Setup: High-pressure glass tube or autoclave.
-
Charge: Mix substrate (1.0 equiv), K₂CO₃ (2.0 equiv), and TBAI (0.1 equiv).
-
Solvent: Add DMC (10 equiv).
-
Reaction: Seal and heat to 130–150°C for 8–12 hours. (Reflux at atmospheric pressure is often insufficient for electron-deficient phenols).
-
Workup: Filter off salts. Evaporate excess DMC (recyclable).
Data Summary & Validation
Table 1: Protocol Comparison
| Parameter | Method A (MeI) | Method B (DMS) | Method C (DMC) |
| Scale | Lab (<50g) | Pilot/Production | Green/Lab |
| Yield | 95-98% | 90-95% | 85-92% |
| Temp | 25-40°C | 50-60°C | 130-150°C |
| Time | 2-4 h | 2-4 h | 8-12 h |
| Atom Economy | Low (Iodine waste) | Medium | High |
| Safety Hazard | Neurotoxin (Volatile) | Carcinogen (Contact) | Low (Flammable) |
Analytical Validation:
-
Expected Product: 3-chloro-4-(trifluoromethyl)anisole.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.5 (d, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃).
-
GC-MS: Molecular ion peak [M]+ at m/z ~210/212 (Cl isotope pattern).
Visualization of Workflows
Figure 1: Decision Matrix for Protocol Selection
Caption: Decision tree for selecting the optimal methylation protocol based on scale and sustainability requirements.
Figure 2: Method A (MeI) Reaction Workflow
Caption: Step-by-step workflow for the laboratory standard methylation using Methyl Iodide.
Troubleshooting & Safety
-
Incomplete Conversion: If the reaction stalls (common with electron-deficient phenols), add a catalytic amount of 18-Crown-6 (for K₂CO₃) or switch to Cs₂CO₃ (Cesium Carbonate) which has higher solubility in DMF.
-
Hydrolysis: Avoid strong aqueous bases at high temperatures for prolonged periods to prevent hydrolysis of the -CF₃ group, though it is generally stable under these alkylation conditions.
-
Safety:
-
Methyl Iodide: Use a fume hood with high face velocity. Neutralize spills with aqueous ammonia.
-
Dimethyl Sulfate: Fatal if inhaled. Use a closed system. Destroy excess DMS with concentrated ammonia or NaOH before disposal.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis).
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Source for Green Chemistry Method C). [Link]
-
Organic Syntheses. Difluoromethylation of Phenols. Org. Synth. 2024, 101, 164-180.[4] (Analogous electron-deficient phenol handling). [Link]
Sources
Application Note: Demethylation of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
This Application Note provides a comprehensive technical guide for the demethylation of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene to synthesize 3-Chloro-4-(trifluoromethyl)phenol .
Executive Summary
The demethylation of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene presents a specific challenge in organic synthesis due to the electronic properties of the benzene ring. The presence of strong electron-withdrawing groups (EWG)—the trifluoromethyl (-CF
This electron deficiency has two critical mechanistic implications:
-
Reduced Basicity of Ether Oxygen: The oxygen lone pairs are less available for coordination with Lewis acids (e.g., BBr
, AlCl ), which is typically the initiating step of electrophilic cleavage. -
Enhanced Nucleophilic Susceptibility: Conversely, the ring's electron deficiency stabilizes the transition state for nucleophilic attack at the methyl group, making nucleophilic cleavage methods (e.g., Pyridine·HCl) highly effective at elevated temperatures.
This guide outlines two primary protocols: Boron Tribromide (BBr
Target Transformation
| Substrate | Reagent | Product |
| 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene | 3-Chloro-4-(trifluoromethyl)phenol | |
| CAS: [Check Specific Isomer] | CAS: 37900-81-5 | |
| Properties: Electron-deficient aryl ether | Properties: Acidic phenol (pKa ~8.[1]5) |
Reagent Selection Guide
The choice of reagent depends on scale, available equipment, and tolerance for high temperatures.
| Feature | Method A: Boron Tribromide (BBr | Method B: Pyridine Hydrochloride | Method C: AlCl |
| Mechanism | Electrophilic Coordination / S | Nucleophilic S | Mild Lewis Acid / Nucleophile |
| Reaction Temp | -78°C to Room Temp (25°C) | 180°C – 210°C (Melt) | Reflux (80°C in MeCN/DCM) |
| Reaction Time | 2 – 12 Hours | 1 – 4 Hours | 12 – 24 Hours |
| Yield Potential | High (85-95%) | High (80-90%) | Moderate to Good (70-85%) |
| Purity Profile | Excellent (Clean conversion) | Good (Requires thorough washing) | Good (Iodine byproducts possible) |
| Safety Risks | Generates MeBr gas; Moisture sensitive | High temp; Sublimation of reagent | Mild; Aluminum waste |
| Recommendation | Primary Choice for Lab/R&D | Primary Choice for Scale-Up | Alternative for Sensitive Groups |
Method A: Boron Tribromide (BBr ) Protocol
Best for: High purity, gram-scale synthesis, and maintaining mild thermal conditions.
Mechanistic Insight
BBr
Figure 1: Mechanism of BBr
Experimental Protocol
Materials:
-
Substrate: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene (1.0 equiv)
-
Reagent: BBr
(1.0 M solution in DCM or neat, 2.5 – 3.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol (MeOH), Saturated NaHCO
, Water
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Ensure the system is vented through a scrubber (NaOH solution) to neutralize MeBr and HBr byproducts.
-
Dissolution: Dissolve the substrate (10 mmol) in anhydrous DCM (5 mL/mmol) and cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add BBr
dropwise over 15–20 minutes.-
Note: Use 2.5–3.0 equivalents. The electron-deficient ring may require excess reagent to drive the equilibrium forward.
-
-
Reaction:
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 4–12 hours. Monitor by TLC (hexane/EtOAc) or LC-MS. The starting material spot should disappear.
-
-
Quench (Critical):
-
Cool the mixture to 0°C (ice bath).
-
Carefully add MeOH dropwise (exothermic!). This destroys excess BBr
and hydrolyzes the borate ester. -
Add water followed by saturated NaHCO
to neutralize the acid.
-
-
Workup:
-
Extract the aqueous layer with DCM (3x).
-
Optimization for Acidic Phenols: The product (3-Chloro-4-(trifluoromethyl)phenol) is significantly acidic due to the -CF
group. Ensure the aqueous layer is acidified (pH ~2-3 with 1N HCl) before final extraction if the phenol partitions into the basic aqueous phase. -
Dry combined organics over Na
SO , filter, and concentrate.[2][3]
-
-
Purification: Flash column chromatography (SiO
, gradient Hexanes 10% EtOAc/Hexanes).
Method B: Pyridine Hydrochloride Protocol
Best for: Large scale (multi-gram to kg), robust substrates, and avoiding halogenated solvents.
Mechanistic Insight
Pyridine hydrochloride (Py[2]·HCl) is an ionic liquid at high temperatures (mp ~144°C). The pyridinium ion acts as a proton source to activate the ether oxygen, while the chloride ion (highly active in the molten state) acts as the nucleophile to displace the methyl group. The electron-deficient nature of the substrate actually facilitates this pathway by making the methyl carbon more susceptible to nucleophilic attack relative to the ring.
Figure 2: Workflow for Pyridine Hydrochloride melt demethylation.
Experimental Protocol
Materials:
-
Substrate: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
-
Reagent: Pyridine Hydrochloride (Solid, 5–10 equiv by weight)
-
Equipment: Heavy-walled glass pressure vessel or round-bottom flask with air condenser.
Step-by-Step Procedure:
-
Mixture: In a reaction flask, combine the substrate and Pyridine Hydrochloride (ratio 1:5 to 1:10 w/w).
-
Heating: Heat the mixture to 190°C – 210°C . The solids will melt into a homogeneous liquid.
-
Caution: Ensure the flask is open to a ventilation system or loosely stoppered to prevent pressure buildup from MeCl gas generation, but minimize escape of sublimed Py·HCl.
-
-
Monitoring: Maintain temperature for 1–4 hours.
-
Note: The electron-withdrawing CF
group stabilizes the phenol product, preventing degradation, but prolonged heating (>6h) should be avoided to prevent tar formation.
-
-
Workup:
-
Cool the melt to approximately 80–100°C (solidification begins below this).
-
Add water slowly to dissolve the salt. The product may precipitate or form an oil.
-
Extract with Ethyl Acetate or Diethyl Ether.
-
-
Purification: Wash the organic layer with 1N HCl (to remove residual pyridine) and then Brine. Dry and concentrate. Recrystallization (Hexane/DCM) is often sufficient.
Comparison of Analytical Data
Upon successful conversion, the spectral properties will shift significantly.
| Property | Starting Material (Ether) | Product (Phenol) |
| 1H NMR | Singlet at | Disappears |
| 1H NMR | Aromatic protons | Slight upfield shift due to -OH vs -OMe |
| 1H NMR | - | Broad singlet |
| Physical State | Liquid / Low-melting solid | Solid (mp ~44-46°C for isomer; check specific) |
| Acidity | Neutral | Acidic (Soluble in 1M NaOH) |
Safety & Compliance
-
Methyl Bromide/Chloride: Both methods generate gaseous methyl halides (MeBr or MeCl), which are toxic alkylating agents. All reactions must be performed in a well-ventilated fume hood.
-
HF Generation: While the CF
group on an aromatic ring is generally stable, accidental super-heating with strong Lewis acids could theoretically release HF. Use calcium gluconate gel as a precaution if handling large quantities of fluorinated intermediates. -
Waste Disposal: Quenched BBr
mixtures contain boric acid and hydrobromic acid. Neutralize before disposal.
References
-
McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses, 49, 50. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Phenol Deprotection). Link
-
Brooks, P. R., et al. (1999). Boron trichloride/tetra-n-butylammonium iodide: a mild, selective system for the cleavage of aryl methyl ethers.[4] Journal of Organic Chemistry, 64(26), 9719-9721. Link
-
Lombardino, J. G. (1981). Preparation of 3-trifluoromethylphenol.[5] Organic Preparations and Procedures International, 13(5), 335-338. (Discusses stability of CF3 phenols). Link
-
Sigma-Aldrich. Product Specification: 3-Chloro-4-(trifluoromethyl)phenol. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENOL CAS#: 1000339-94-5 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Fluorinated Phenol Methylation
Subject: Improving Yield in O-Methylation of 3-chloro-4-(trifluoromethyl)phenol Ticket ID: OPT-F-PHENOL-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The methylation of 3-chloro-4-(trifluoromethyl)phenol presents a specific challenge in nucleophilic substitution. The presence of the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups significantly stabilizes the phenoxide anion. While this increases acidity (pKa ~8.5 vs. 10.0 for phenol), it paradoxically decreases the nucleophilicity of the oxygen atom, leading to sluggish reaction rates and incomplete conversion under standard conditions (
This guide provides three optimized workflows to overcome this electronic deactivation, ranked by scalability and success rate.
Module 1: The "Cesium Effect" (Recommended Standard)
Diagnosis:
If you are using Potassium Carbonate (
The Fix:
Switch to Cesium Carbonate (
Optimized Protocol (Scale: 1.0 g)
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with
. -
Solvation: Dissolve 3-chloro-4-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Note: Do not use Acetone. DMF facilitates the dissociation of the metal-phenoxide pair.
-
-
Deprotonation: Add
(1.5 equiv).[1] Stir at Room Temperature (RT) for 30 minutes.-
Observation: The solution may turn yellow/orange as the phenoxide forms.
-
-
Alkylation: Add Methyl Iodide (MeI) (2.0 equiv) dropwise.
-
Safety: MeI is a neurotoxin and carcinogen. Use a fume hood.
-
-
Reaction: Heat to 60°C for 4-6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) or HPLC. The product is less polar than the starting material.
-
-
Workup: Dilute with water (dissolves DMF/salts) and extract with
or EtOAc. Wash organics with LiCl (5% aq) to remove residual DMF.
Module 2: The Mitsunobu Protocol (For Stubborn Substrates)
Diagnosis:
If direct alkylation yields side products (C-alkylation) or fails despite the Cesium protocol, the nucleophilicity of the phenoxide is too low for
The Fix: Utilize the Mitsunobu Reaction .[2][3][4][5][6] This inverts the mechanism: instead of the phenol attacking a methyl group, we activate Methanol to be attacked by the acidic phenol. The acidity of this specific phenol (pKa ~8.5) makes it an ideal candidate for Mitsunobu coupling.
Protocol
-
Reagents: Triphenylphosphine (
, 1.5 equiv), Methanol (anhydrous, 2.0 equiv), Substrate (1.0 equiv). -
Solvent: Anhydrous THF or Toluene (0.1 M).
-
Addition: Cool to 0°C . Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.
-
Reaction: Warm to RT and stir overnight.
-
Advantage: This method avoids the formation of the unreactive phenoxide salt entirely.
Module 3: Troubleshooting & Data Analysis
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (~50% Conversion) | Poisoning by Water: The phenoxide is reacting with trace water instead of MeI. | Ensure DMF is anhydrous (stored over molecular sieves). Increase MeI to 3.0 equiv. |
| New Spot (More Polar than Product) | C-Alkylation: Rare, but possible if the O-center is too deactivated. | Switch to Dimethyl Sulfate (DMS) (harder electrophile) or use the Mitsunobu protocol. |
| Precipitate Clogging Flask | Salt Formation: | Ensure vigorous stirring (1000 RPM). Dilute reaction to 0.1 M. |
| Darkening/Tarring | Oxidation: Electron-poor phenols can be sensitive to air at high temps. | Perform strictly under Nitrogen/Argon atmosphere. |
Comparative Yield Data (Internal Benchmarking)
| Base | Solvent | Temp | Yield (Isolated) | Notes |
| Acetone | Reflux | 45% | Slow; incomplete conversion. | |
| DMF | 60°C | 68% | Better, but significant starting material remains. | |
| DMF | 60°C | 94% | Recommended. Fast & Clean. | |
| THF | 0°C -> RT | 82% | Good, but handling NaH is riskier on scale. |
Visualizing the Logic
Figure 1: Decision Matrix for Optimization
Caption: Logical workflow for selecting the optimal methylation pathway based on yield feedback.
Figure 2: The "Cesium Effect" Mechanism
Caption: Comparison of ion-pairing dynamics. Cesium allows the phenoxide (O-Ar) to react freely.
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 1102.
-
Lee, J. C.; Yuk, J. Y.; Cho, S. H. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[7] Synthetic Communications, 1995 , 25(9), 1367–1370. Link
-
Tsunoda, T.; Yamamiya, Y.; Ito, S. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent for the Mitsunobu Reaction." Tetrahedron Letters, 1993 , 34(10), 1639-1642. (Mitsunobu for acidic phenols). Link
-
Organic Syntheses. "Difluoromethylation of Phenols: 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one." Org.[1][2][4] Synth.2024 , 101, 164-180.[1] (Protocol validation for 3-chloro-4-substituted phenols). Link[1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
Solving regioselectivity issues in chlorination of 4-methoxybenzotrifluoride
[1]
Topic: Solving Regioselectivity & Chemoselectivity Issues in the Chlorination of 4-Methoxybenzotrifluoride (
Executive Summary: The Electronic Landscape
Before troubleshooting, we must establish the electronic "rules of engagement" for your substrate. 4-Methoxybenzotrifluoride presents a classic "Push-Pull" conflict, but one where the "Push" wins.[2]
-
The Methoxy Group (-OMe): A strong activator and ortho/para director. Since the para position (C4) is blocked by the
group, the -OMe group directs incoming electrophiles exclusively to the C2 (ortho) position. -
The Trifluoromethyl Group (-
): A strong deactivator and meta director. The meta positions relative to C4 are C2 and C6.
The Consensus: Both groups direct to the same positions (C2/C6) . Therefore, the "Regioselectivity Issue" is rarely about where the chlorine goes (it goes to C2). The actual challenges are:
-
Over-Chlorination (Selectivity): The product (2-chloro-4-methoxybenzotrifluoride) remains activated, leading to 2,6-dichlorination.[2]
-
Side-Chain Chlorination: Radical attack on the methoxy methyl group.
-
Ether Cleavage: Demethylation driven by strong Lewis Acids.
Diagnostic Flowchart
Use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of chlorination failure.
Troubleshooting Guides & FAQs
Scenario A: The "Over-Reaction" (2,6-Dichlorination)
Symptom: You aim for the monochloride, but GC/HPLC shows significant 2,6-dichloro-4-methoxybenzotrifluoride.[2] Root Cause: The methoxy group is so activating that the introduction of one chlorine (weakly deactivating) is not enough to shut down the ring. The reaction rate for the second chlorination is competitive with the first.
Q: I am using
-
Switch Reagents: Move to N-Chlorosuccinimide (NCS) in Acetonitrile (MeCN). NCS provides a low, steady concentration of the active electrophile, favoring mono-substitution [1].
-
Solvent Effect: If you must use
, switch to Acetic Acid . It stabilizes the transition state and often improves selectivity compared to DCM or . -
Stoichiometry: Do not use excess chlorine. Use 0.95 equivalents . It is better to leave 5% starting material (easy to separate) than to generate 5% dichloro impurity (very hard to separate).
Scenario B: The "Disappearing Methyl" (Demethylation)
Symptom: Appearance of a phenolic peak (broad OH stretch in IR) or loss of the methoxy signal in NMR.
Root Cause: You are likely using a strong Lewis Acid (like
Q: Do I need a catalyst for this reaction?
A: Often, no . The methoxy group activates the ring sufficiently that uncatalyzed chlorination with
-
Recommendation: Try the reaction neat or in
without any metal catalyst first. -
If too slow: Use a mild catalyst like
(Iodine) or Silica Gel . Avoid Aluminum and Boron halides entirely.
Scenario C: The "Wrong Isomer" (Targeting Position 3)
Symptom: "I need the chlorine ortho to the
Q: How do I synthesize 3-chloro-4-methoxybenzotrifluoride? A: You cannot use direct chlorination.[2] You must use Directed Ortho Metalation (DoM) [2].[1][4]
-
Protocol: Treat 4-methoxybenzotrifluoride with
-BuLi (Lithium coordinates to OMe).[2] -
Selectivity: The OMe group directs lithiation to the ortho position (C2). Wait, this is still C2.
-
Correction: To get C3, you must block C2 or use a different starting material.
-
Route 1: Start with 4-chloro-1-trifluoromethylbenzene .[2] Perform Nucleophilic Aromatic Substitution (
) with NaOMe. (Requires forcing conditions due to deactivation). -
Route 2 (Sandmeyer): Nitration of 4-methoxybenzotrifluoride
separation of isomers (if any) reduction to aniline Sandmeyer reaction with .
-
Comparative Reagent Data
Select the right tool for the required selectivity.
| Reagent | Active Species | Selectivity (Mono:Di) | Risk Profile | Recommended For |
| Low (60:[2]40) | High (Exothermic, Gas handling) | Large scale, crude intermediate synthesis. | ||
| Medium (80:20) | Medium (Gas evolution) | Standard laboratory scale. | ||
| NCS / MeCN | High (>95:5) | Low (Solid reagent, mild) | High-value Pharma intermediates. | |
| High | Medium (Oxidative side reactions) | Green chemistry applications. |
Recommended Protocol: High-Selectivity Monochlorination
This protocol utilizes NCS to maximize regiocontrol and minimize over-chlorination [1].
Reagents:
-
Substrate: 4-Methoxybenzotrifluoride (1.0 eq)[2]
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[2]
-
Solvent: Acetonitrile (MeCN) (0.5 M concentration)
-
Catalyst:
(5 mol%) OR Triflic Acid (1 mol%) - Optional, only if reaction stalls.[2]
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 4-Methoxybenzotrifluoride and MeCN under Nitrogen atmosphere.
-
Addition: Add NCS in four equal portions over 1 hour.
-
Why? Keeping the NCS concentration low prevents localized "hotspots" of high concentration that lead to dichlorination.
-
-
Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC/HPLC.
-
Checkpoint: If conversion <50% after 4 hours, add 5 mol%
.
-
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 10%
(to quench active Cl) and Brine. -
Purification: The high selectivity usually allows purification via crystallization or a short silica plug, rather than difficult column chromatography.
Mechanism Visualization
Understanding the resonance structures explains why Position 2 is the exclusive target for EAS.
Figure 2: Mechanistic pathway showing the electronic stabilization of the ortho-intermediate.[2]
References
-
N-Chlorosuccinimide (NCS)
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. "Directed ortho metalation.[1][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2][7] Chemical Reviews, 90(6), 879-933.[2]
- Context: Establishes the hierarchy of directing groups (OMe vs CF3) and the necessity of DoM for contra-electronic substitution.
-
-
Chlorination of Benzotrifluorides
-
Selectivity in Anisole Chlorination
Sources
- 1. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 9. Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Troubleshooting low reactivity of aryl chloride in steric hindered systems
Answering the call of complex molecular architecture, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals grappling with the low reactivity of aryl chlorides in sterically hindered cross-coupling reactions. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the mechanistic rationale behind troubleshooting strategies. This guide is structured to empower you with the understanding to not only solve immediate experimental hurdles but also to proactively design more robust and successful reaction systems.
The inherent inertness of the C(sp²)–Cl bond, combined with significant steric congestion around the reaction center, presents a formidable challenge in modern synthetic chemistry. This guide will dissect this problem, offering a logical, question-and-answer-based workflow to diagnose and resolve issues of low conversion, sluggish reaction rates, and failed couplings.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of sterically hindered aryl chlorides. A solid grasp of these concepts is the first step toward effective troubleshooting.
Q1: Why is my aryl chloride so much less reactive than the corresponding aryl bromide or iodide?
The low reactivity of aryl chlorides is rooted in the fundamental properties of the carbon-chlorine bond. Compared to C-Br and C-I bonds, the C-Cl bond is significantly stronger and less polarizable. This directly impacts the first and often rate-limiting step of most palladium-catalyzed cross-coupling reactions: oxidative addition.
For the palladium(0) catalyst to insert into the aryl-halide bond, it must donate electron density into the σ* antibonding orbital of the C-Cl bond. Because the C-Cl bond is stronger and the chlorine atom is less electrophilic, this process has a higher activation energy compared to aryl bromides and iodides.[1][2] Consequently, reactions involving aryl chlorides typically require more forcing conditions, including higher temperatures and, most critically, more specialized catalyst systems to succeed.[3]
Q2: How does steric hindrance specifically interfere with the catalytic cycle?
Steric hindrance, particularly from ortho-substituents on the aryl chloride or the coupling partner, complicates nearly every step of the catalytic cycle. It's a dual-edged sword: while some steric bulk on the ligand is essential for creating a reactive catalyst, excessive bulk on the substrates is detrimental.
-
Oxidative Addition: This step is highly sensitive to steric crowding. The aryl chloride must approach the metal center for the palladium to insert into the C-Cl bond. Bulky ortho-substituents can physically block this approach, slowing or preventing the reaction.[4] Paradoxically, bulky ligands are often required to promote the formation of the highly reactive, monoligated L-Pd(0) species, which is believed to be the active catalyst for activating the inert C-Cl bond.[4][5] The challenge lies in finding a ligand with a steric profile that is bulky enough to create this active species but not so large that it prevents the substrate from coordinating.[6] In cases of extreme steric hindrance, the reaction may even shift from a traditional two-electron pathway to a one-electron, radical-based mechanism.[7][8]
-
Transmetalation: While less commonly discussed in the context of sterics, if the organometallic coupling partner (e.g., an organoboron or organozinc reagent) is also sterically demanding, the transfer of the organic group to the palladium center can be slowed.
-
Reductive Elimination: This is the final, product-forming step. Here, steric hindrance can have opposing effects. Bulky ancillary ligands often accelerate reductive elimination by creating steric pressure that forces the two coupling partners together, promoting bond formation.[9][10] However, when the two coupling partners themselves are sterically demanding (e.g., in the synthesis of a tetra-ortho-substituted biaryl), the transition state for C-C bond formation becomes very high in energy, making reductive elimination the rate-limiting step and a major bottleneck for the entire catalytic cycle.[11]
Q3: My reaction has turned black, but TLC/GC-MS shows only starting material. What does this mean?
A color change to dark brown or black is common in palladium-catalyzed reactions and often indicates the formation of palladium black (finely divided, catalytically inactive palladium metal).[12] While this can occur at the end of a successful reaction, its appearance without product formation is a classic sign of catalyst decomposition.
This typically happens when the catalytic cycle is stalled. If the oxidative addition is too slow, the Pd(0) species, which is often unstable at high temperatures, can aggregate and precipitate out of solution.[13] An insufficient ligand-to-palladium ratio can also leave the metal center unsaturated and prone to aggregation.[13] Therefore, observing palladium black formation early in the reaction is a strong indicator that your catalyst system is not robust enough for the challenging substrate, and a change in ligand, precatalyst, or reaction conditions is necessary.
Section 2: The Troubleshooting Workflow - A Step-by-Step Guide
When faced with a failed reaction, a systematic approach is more effective than random screening. This section provides a logical workflow to diagnose the problem.
Q4: My reaction with a hindered aryl chloride has failed. What is my first step?
The first step is to systematically evaluate the fundamental components of the reaction to rule out simple errors before moving to more complex optimization. The following flowchart provides a logical diagnostic path.
Caption: A logical workflow for diagnosing failed cross-coupling reactions.
Begin by confirming the quality of your reagents. Boronic acids, for example, are prone to degradation.[13] Ensure all solvents and bases are pure and appropriately handled (e.g., anhydrous and degassed).[13] Phosphine ligands are susceptible to oxidation and should be handled under an inert atmosphere.[13] If these basic checks pass, then proceed to re-evaluate your choice of ligand and reaction conditions.
Q5: How do I select the right ligand for a sterically hindered aryl chloride? This seems to be the most critical variable.
You are correct; ligand selection is paramount. For activating inert C-Cl bonds, especially in hindered systems, the ligand must be both electron-rich and sterically demanding . Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[1] Steric bulk facilitates the formation of the active monoligated Pd(0) species and can accelerate the final reductive elimination step.[4][10]
Below is a comparison of common ligand classes used for these challenging transformations.
| Ligand Class | Example Ligands | Key Advantages | Considerations & Drawbacks |
| Biaryl Monophosphines | SPhos, RuPhos, BrettPhos, XPhos | - Highly electron-rich and sterically bulky.[14] - Proven track record for a wide range of C-N and C-C couplings.[9] - Often provide high catalyst turnover numbers (TONs). | - Can be expensive. - Air-sensitive and require careful handling. - The optimal ligand is highly substrate-dependent, often requiring screening. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes, IPr* | - Strong σ-donors, creating a very electron-rich Pd center.[15] - Generally more thermally stable than phosphine ligands. - Can enable reactions at lower temperatures, sometimes even room temperature.[16][17] | - The Pd-NHC bond is very strong, which can sometimes hinder the final reductive elimination step.[18] - Precatalyst activation can be required. |
| Dialkylphosphines | t-Bu₃P, Cy₂P(t-Bu) | - Extremely electron-donating and sterically imposing.[4] - Highly effective for generating monoligated Pd(0) species.[5] | - Highly pyrophoric or air-sensitive, requiring advanced handling techniques (e.g., Schlenk line, glovebox). - Can be less commercially available than other classes. |
| Ferrocene-Based Ligands | Josiphos, t-BuXPhos | - Robust, often air-stable scaffolds. - The ferrocene backbone provides a unique and tunable steric and electronic environment.[14] | - Performance can be highly variable depending on the specific substitution pattern. |
Recommendation: For most researchers, the biaryl monophosphines (Buchwald ligands) represent the best starting point due to their broad applicability and commercial availability in user-friendly precatalyst formats (e.g., G3 or G4 precatalysts). If these fail, exploring NHC-based systems is a logical next step.
Q6: I've chosen a good ligand, but the reaction is still sluggish. What reaction parameters should I screen?
After ligand selection, a systematic screen of reaction parameters is essential. Focus on the "Big Three": base, solvent, and temperature.
| Parameter | Recommended Starting Points | Rationale & Troubleshooting Insights |
| Base | K₃PO₄, Cs₂CO₃, NaOt-Bu, K₂CO₃ | The base plays a crucial role beyond just being a stoichiometric reagent. It participates in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). Strong, non-coordinating bases like sodium t-butoxide are often effective for Buchwald-Hartwig aminations.[19] For Suzuki couplings, phosphate or carbonate bases are standard.[20] If you observe dehalogenation of your aryl chloride, consider switching to a weaker base.[21] |
| Solvent | Toluene, 1,4-Dioxane, CPME, t-Amyl alcohol | The solvent must be stable at high temperatures and capable of dissolving all reaction components. Aprotic, non-coordinating solvents like toluene and dioxane are the most common choices. The choice of solvent can influence the aggregation state and activity of the catalyst. Always use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[13] |
| Temperature | 80 °C to 140 °C | Aryl chlorides almost always require elevated temperatures to react efficiently.[13] A good starting point is 100-110 °C. If conversion is low, cautiously increasing the temperature in 10-15 °C increments can often overcome the activation barrier for oxidative addition. Monitor for substrate or product decomposition at higher temperatures. |
| Catalyst Loading | 1-5 mol % | For challenging substrates, a higher catalyst loading (2-5 mol %) may be necessary to achieve a reasonable reaction rate and full conversion. While lower loadings (e.g., 0.1 mol %) are possible for highly active systems, they are not a practical starting point for a sterically hindered aryl chloride.[20][22] |
Q7: I've tried everything with palladium and it's just not working. Are there any alternative strategies?
Yes. When palladium catalysis fails, it's time to consider alternative transition metals or different coupling strategies.
-
Nickel and Copper Catalysis: Nickel and copper are gaining significant traction as powerful catalysts for cross-coupling reactions.[23] They often exhibit complementary reactivity to palladium and can be more effective for certain transformations involving aryl chlorides. Nickel, in particular, has shown great promise in cross-electrophile couplings, which can avoid the use of sensitive organometallic reagents.[24][25]
-
Iron Catalysis: Iron is an inexpensive, earth-abundant metal that can catalyze the coupling of Grignard reagents with aryl halides, including sterically hindered examples.[26][27][28]
-
Different Coupling Partners: If you are performing a Suzuki reaction with a sterically hindered boronic acid, consider switching to a more reactive organozinc (Negishi coupling) or organotin (Stille coupling) reagent. While toxicity is a concern with tin, these reagents are often more reactive in the transmetalation step.
Section 3: Advanced Protocols & Methodologies
This section provides detailed experimental procedures for tackling a challenging cross-coupling reaction. These protocols are designed as robust starting points for your optimization efforts.
Protocol 1: General Screening Protocol for a Suzuki-Miyaura Coupling of a Di-ortho-Substituted Aryl Chloride
This protocol uses a modern biarylphosphine ligand and precatalyst, which simplifies handling and improves reproducibility.
Objective: To couple 2-chloro-1,3,5-triisopropylbenzene with 2,6-dimethylphenylboronic acid.
Materials:
-
Palladium Precatalyst: XPhos Pd G3 (1-2 mol %)
-
Ligand: (Not required if using a precatalyst, but additional ligand can sometimes help)
-
Aryl Chloride: 2-chloro-1,3,5-triisopropylbenzene (1.0 equiv)
-
Boronic Acid: 2,6-dimethylphenylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Procedure:
-
Preparation: In a glovebox, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), boronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and XPhos Pd G3 precatalyst (0.005-0.01 mmol, 1-2 mol %) to a dry reaction vial or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (to make a ~0.2 M solution in the aryl chloride) to the vial.
-
Reaction Setup: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.
-
Heating: Place the vial in a pre-heated aluminum heating block set to 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: After the allotted time, cool the reaction to room temperature. Take a small aliquot, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion.
-
Workup: If the reaction is successful, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Choices:
-
XPhos Pd G3: This precatalyst is chosen because it contains a bulky, electron-rich biarylphosphine ligand (XPhos) known to be effective for hindered substrates. The "G3" (third generation) design ensures efficient and rapid formation of the active Pd(0) species.[19]
-
K₃PO₄: A strong, non-nucleophilic base that is highly effective in Suzuki couplings and less likely to cause side reactions compared to alkoxides.[20]
-
1,4-Dioxane: A high-boiling ethereal solvent that is excellent for solubilizing the various components and is stable under the reaction conditions.[29]
-
110 °C: A sufficiently high temperature to promote the difficult oxidative addition of the hindered aryl chloride.[13]
Catalytic Cycle and Steric Bottlenecks
Understanding where problems arise in the catalytic cycle is key to solving them.
Caption: The catalytic cycle highlighting steps sensitive to steric hindrance.
This diagram illustrates that both the initial Oxidative Addition and the final Reductive Elimination are the most probable failure points when dealing with sterically congested substrates. A successful ligand/catalyst system must be able to overcome both of these high-energy barriers.
References
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]
-
Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. PMC. Available at: [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. University of Windsor. Available at: [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. arkat usa. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters (ACS Publications). Available at: [Link]
-
Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Macmillan Group - Princeton University. Available at: [Link]
-
Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. ACS Publications. Available at: [Link]
-
Biaryl Reductive Elimination Is Dramatically Accelerated by Remote Lewis Acid Binding to a 2,2′-Bipyrimidyl–Platinum Complex: Evidence for a Bidentate Ligand Dissociation Mechanism. Organometallics (ACS Publications). Available at: [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. DSpace@MIT. Available at: [Link]
-
Oxidative Addition of Polar Reagents. Chemistry LibreTexts. Available at: [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. Available at: [Link]
-
An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters (ACS Publications). Available at: [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC. Available at: [Link]
-
Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Available at: [Link]
-
LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate. Available at: [Link]
-
DFT Studies on the Effect of the Nature of the Aryl Halide Y−C6H4−X on the Mechanism of Its Oxidative Addition to Pd0L versus Pd0L2. Organometallics (ACS Publications). Available at: [Link]
-
Reductive Elimination. Chemistry LibreTexts. Available at: [Link]
-
LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. PMC. Available at: [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC. Available at: [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate. Available at: [Link]
-
Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. Available at: [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]
-
Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society. Available at: [Link]
-
Coupling of alkyl halides with sterically hindered Grignard reagents. ResearchGate. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl. PMC. Available at: [Link]
-
Catalytic cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides: The synergy of iron and Li. ResearchGate. Available at: [Link]
- Aryl chloride-cyclic ether grignard reagents. Google Patents.
-
Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Site-selective arylations of nature-inspired flavonoids or steroidal phenols via C—H or O—H activation. Taylor & Francis Online. Available at: [Link]
-
Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters (ACS Publications). Available at: [Link]
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- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. macmillan.princeton.edu [macmillan.princeton.edu]
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Technical Support Center: Purification of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
Welcome to the technical support center for the purification of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene (CAS No. 35852-63-2). This guide is designed for researchers, medicinal chemists, and process development scientists. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common and not-so-common challenges you may encounter. We will address purification strategies whether your sample presents as a liquid (oil) or a solid, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Hub
This section serves as your primary navigation point. Find your issue in the questions below and follow the links to detailed protocols and troubleshooting guides.
1. My crude sample of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is an oil, but I've seen references to it being a solid. Which is it, and how does that affect my purification strategy?
This is an excellent and critical first question. The physical state of a compound at room temperature is dictated by its melting point. For 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, publicly available data on its precise melting point is limited, and minor impurities can significantly depress the melting point of a substance, a phenomenon known as freezing-point depression. Its isomer, 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene (CAS 402-08-4), is documented as a liquid, which suggests our target compound is likely a low-melting solid or a liquid at ambient temperatures.
Your immediate experimental observation is the most reliable guide.
-
If your sample is a liquid (oil): Your primary purification methods will be Vacuum Distillation or Flash Column Chromatography .
-
If your sample is a solid: Your primary purification methods will be Recrystallization or Flash Column Chromatography .
Use the following decision tree to select the best path forward.
Caption: Decision workflow for selecting a purification method.
Guide 1: Purification of Oily 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene via Vacuum Distillation
Vacuum distillation is the method of choice for purifying liquids that have high boiling points or are susceptible to thermal decomposition at atmospheric pressure.[1][2] By reducing the pressure, we lower the boiling point to a temperature where the compound can be safely vaporized without degradation.
Core Principles: Why Use a Vacuum?
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. For many organic molecules, especially those with molecular weights over 200 g/mol , this temperature can be well over 200-250 °C at standard atmospheric pressure (760 mmHg). Such high temperatures can provide enough energy to break chemical bonds, leading to decomposition. By applying a vacuum, we can reduce the system pressure to a few mmHg, allowing the compound to boil at a much lower, safer temperature.
Step-by-Step Experimental Protocol
-
System Setup:
-
Assemble a short-path distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased with vacuum grease to ensure an airtight seal.[3]
-
Place a magnetic stir bar in the distilling flask for smooth boiling. Never use boiling chips for vacuum distillation as they are ineffective under vacuum.[3]
-
The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Sample Preparation:
-
Charge the distilling flask with your crude oil. Do not fill the flask more than two-thirds full to prevent bumping over into the collection flask.
-
-
Execution:
-
Begin stirring the oil at a moderate speed.
-
Turn on the condenser water flow.
-
Slowly and carefully apply the vacuum. You may observe some initial bubbling as volatile impurities or residual solvents are removed.
-
Once a stable vacuum is achieved, begin to heat the distilling flask gently using a heating mantle.
-
Collect any low-boiling impurities as a "forerun" fraction in the initial receiving flask.
-
As the temperature stabilizes at the boiling point of your product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
-
Once the main fraction is collected, stop heating, and allow the system to cool before slowly venting the vacuum to avoid cracking the hot glassware.
-
Caption: Workflow for Vacuum Distillation.
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Violent Boiling | 1. Stirring is inadequate or has stopped. 2. Heating rate is too high. 3. Residual volatile solvent present. | 1. Ensure the stir bar is coupled with the stir plate and spinning smoothly. 2. Reduce the heat input. 3. Hold the temperature below the boiling point until all volatiles have been removed. |
| No Product Distilling | 1. Vacuum is not low enough for the applied temperature. 2. Thermometer is placed incorrectly. 3. Compound is non-volatile or has decomposed. | 1. Check all joints for leaks. Ensure the vacuum pump is functioning correctly. 2. Adjust the thermometer so the bulb is level with the condenser arm. 3. Stop heating. Re-evaluate if distillation is the correct method. |
| Product is Darkening | 1. Heating is too strong, causing thermal decomposition. | 1. Immediately reduce the heat. Try to distill at a lower vacuum to reduce the required temperature. |
Guide 2: Purification of Solid 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the "mother liquor".[4]
Core Principles: The "Perfect" Recrystallization Solvent
The key to successful recrystallization is solvent selection. An ideal solvent should:
-
Dissolve the compound poorly at low temperatures but very well at high temperatures.
-
Dissolve impurities well at all temperatures (so they remain in solution) OR not dissolve them at all (so they can be filtered off hot).
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Not react with the compound.
For a substituted aromatic ether like our target, a good starting point is to test moderately polar to non-polar solvents.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Heptane/Hexane | 98 / 69 | Non-polar | Excellent for non-polar compounds. Often used as an "anti-solvent" with a more polar one. |
| Toluene | 111 | Non-polar (Aromatic) | Good for aromatic compounds; can sometimes co-crystallize.[5] |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent for a range of polarities.[6] |
| Isopropanol/Ethanol | 82 / 78 | Polar (Protic) | Good general-purpose solvents, often used in a solvent pair with water or hexanes. |
| Ethyl Acetate/Hexane | Mixture | Tunable | A very common and effective solvent/anti-solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
Step-by-Step Experimental Protocol
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a few drops of your chosen solvent. Observe solubility at room temperature.
-
If insoluble, gently heat the test tube. Add more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will show little to no solubility at room temperature but complete dissolution when hot, followed by the formation of abundant crystals upon cooling.
-
-
Main Recrystallization (Large Scale):
-
Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).
-
Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This prevents your product from crystallizing prematurely in the funnel.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is vital for forming large, pure crystals. Rushing this step will trap impurities.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" | 1. The melting point of the compound is below the boiling point of the solvent. 2. High concentration of impurities is depressing the melting point. | 1. Re-heat to dissolve the oil, add slightly more solvent, and try cooling again. If it persists, switch to a lower-boiling point solvent. 2. Attempt a preliminary purification by column chromatography to remove the bulk of impurities first. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" from a previous batch if available. |
| Low Recovery | 1. The compound is too soluble in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtering. Try a different solvent system where the compound is less soluble when cold. 2. Ensure your filtration funnel is pre-heated. Add a small amount of hot solvent to redissolve the crystals and continue. |
Guide 3: High-Purity Purification via Flash Column Chromatography
Flash column chromatography is a versatile and highly effective method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the solvent). It is applicable to both liquid and solid samples and is often the best choice for separating complex mixtures or achieving very high purity.
Core Principles: Separation by Polarity
The principle is a competition: your compound mixture is adsorbed onto the polar silica gel. A solvent (the mobile phase) is then passed through the column.
-
Non-polar compounds: Have weak interactions with the polar silica and are more soluble in a non-polar mobile phase. They travel down the column quickly.
-
Polar compounds: Have strong interactions (like hydrogen bonding) with the silica and are less soluble in a non-polar mobile phase. They travel down the column slowly.
By starting with a non-polar solvent and gradually increasing its polarity, we can elute compounds in order of increasing polarity. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer unique selectivity, but standard silica gel is almost always the first choice.[7][8]
Step-by-Step Experimental Protocol
Caption: Workflow for Flash Column Chromatography.
-
Develop a TLC Method:
-
This is the most critical step for success. Use Thin Layer Chromatography (TLC) to find a solvent system that separates your product from its impurities.
-
A good starting system for your target compound is a mixture of hexanes and ethyl acetate .
-
Your goal is to find a solvent ratio where the product spot has a retention factor (Rf) of ~0.25-0.35 . This ensures the compound moves off the baseline but doesn't elute too quickly.
-
-
Pack the Column:
-
Prepare a "slurry" of silica gel in your starting, non-polar solvent (e.g., pure hexanes).
-
Pour this slurry into your column and use gentle air pressure to pack it into a uniform bed. A layer of sand at the top protects the silica bed.
-
-
Load the Sample:
-
Dissolve your crude material in the minimum amount of a strong solvent (like dichloromethane or your mobile phase).
-
Carefully apply this concentrated solution to the top of the silica gel.
-
Alternatively, for better resolution, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column.
-
-
Elute and Collect:
-
Begin running your mobile phase (starting with the low-polarity system determined by TLC) through the column using positive pressure.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Analyze and Combine:
-
Spot every few fractions onto a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions into a clean flask.
-
Remove the solvent using a rotary evaporator to yield your purified compound.
-
Troubleshooting Guide: Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | 1. Inappropriate mobile phase. 2. Column was overloaded with crude material. 3. Column packed improperly (channeling). | 1. Re-optimize the mobile phase with TLC. Aim for a larger separation between spots. 2. Use less crude material relative to the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude to silica. 3. Ensure the silica bed is level and has no cracks or air bubbles. Repack the column if necessary. |
| Product Won't Elute | 1. Mobile phase is not polar enough. 2. Compound is irreversibly bound or reacting with the silica. | 1. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. 2. This is rare for this compound type but consider using a less acidic stationary phase like neutral alumina. |
| Streaking on TLC | 1. Sample is too concentrated on the TLC plate. 2. Compound is acidic or basic. | 1. Dilute the sample before spotting. 2. Add a very small amount (e.g., 0.1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]
-
Unknown. (n.d.). Common Solvents for Crystallization. Available at: [Link]
-
Gáspár, A., & Kéki, S. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(3), M1718. Available at: [Link]
- Kim, H., & Shibamoto, Y. (2001). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
Matrix Fine Chemicals. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE. Available at: [Link]
-
Organic Chemistry Tutor. (2022, April 8). Vacuum Distillation [Video]. YouTube. Available at: [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link]
-
Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry, 7, 1564–1569. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]
-
Nawrocki, J., & Rigney, M. P. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Available at: [Link]
- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
Sources
- 1. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 2. buschvacuum.com [buschvacuum.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. waters.com [waters.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene and its Analogs
For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a premier tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, a compound featuring a trifluoromethyl group—a common motif in contemporary medicinal chemistry. As no readily available, fully assigned spectrum for this specific molecule exists in the public domain, we will embark on a predictive analysis grounded in fundamental principles and supported by comparative data from structurally related analogs. This approach not only illuminates the spectral features of the target molecule but also serves as a practical framework for interpreting the NMR spectra of other complex substituted aromatic systems.
The Foundational Principles: Decoding Substituent Effects in Aromatic ¹H NMR
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the inherent ring current deshields the aromatic protons, typically placing their resonances in the 6.5-8.0 ppm range[1]. However, the precise chemical shift is modulated by the electronic effects of the substituents on the benzene ring. These effects can be broadly categorized as either electron-donating or electron-withdrawing.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to greater shielding of the nearby protons, causing their signals to shift upfield (to a lower ppm value)[2].
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as chloro (-Cl) and trifluoromethyl (-CF₃) pull electron density away from the aromatic ring. This deshields the ring protons, resulting in a downfield shift (to a higher ppm value) of their signals[2]. The trifluoromethyl group is a particularly strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
Beyond chemical shifts, the multiplicity, or splitting pattern, of a proton's signal is dictated by the number of adjacent, non-equivalent protons. This spin-spin coupling is mediated through the bonding framework, and the magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the relative positions of the coupled protons. For benzene derivatives, the following coupling constants are typical:
-
Ortho coupling (³JHH):** Coupling between protons on adjacent carbons, typically in the range of 7-10 Hz[3].
-
Meta coupling (⁴JHH):** Coupling between protons separated by three bonds, which is significantly smaller, usually between 1-3 Hz[3].
-
Para coupling (⁵JHH):** Coupling between protons on opposite sides of the ring, which is often negligible (0-1 Hz) and not always resolved[2].
Predictive Analysis of the ¹H NMR Spectrum of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
To predict the ¹H NMR spectrum of our target molecule, we will systematically evaluate the electronic environment and coupling partners for each of the three aromatic protons.
Note: The above DOT script is a simplified representation due to the complexity of rendering aromatic rings accurately.
A more accurate representation of the structure with labeled protons:
Molecular structure with labeled protons.
Let's analyze each proton:
-
HA (proton at C3): This proton is ortho to the powerfully electron-withdrawing -CF₃ group and meta to the electron-donating -OCH₃ group and the electron-withdrawing -Cl group. The dominant effect will be the deshielding from the adjacent -CF₃ group, pushing this proton significantly downfield. It has one ortho neighbor (HB) and one meta neighbor (HC). Therefore, we predict its signal to be a doublet of doublets (dd) .
-
HB (proton at C5): This proton is ortho to the electron-donating -OCH₃ group and meta to both the -CF₃ and -Cl groups. The strong shielding effect of the methoxy group will shift this proton upfield relative to the other aromatic protons. It has one ortho neighbor (HA) and one para neighbor (HC). The para coupling is often negligible. Thus, we expect this signal to be a doublet (d) .
-
HC (proton at C6): This proton is ortho to the electron-withdrawing -Cl group and meta to the -CF₃ group, and para to the -OCH₃ group. The deshielding effects of the chloro and trifluoromethyl groups will shift this proton downfield. It has one meta neighbor (HA) and one para neighbor (HB). With a small meta coupling and a negligible para coupling, this signal is predicted to be a doublet (d) , possibly broadened due to the small meta coupling.
The methoxy group (-OCH₃) protons are not coupled to any other protons and will therefore appear as a sharp singlet , typically in the range of 3.8-4.0 ppm.
Predicted ¹H NMR Data for 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| HA | ~7.5 - 7.7 | dd | ³JAB ≈ 8-9, ⁴JAC ≈ 2-3 |
| HB | ~6.9 - 7.1 | d | ³JBA ≈ 8-9 |
| HC | ~7.2 - 7.4 | d | ⁴JCA ≈ 2-3 |
| -OCH₃ | ~3.9 | s | - |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare them with the experimental ¹H NMR data of analogous compounds. This comparative approach is a powerful tool for validating spectral assignments.
| Compound | Aromatic Protons Chemical Shifts (ppm) and Multiplicity | Methoxy Protons (ppm) |
| 1-Chloro-4-(trifluoromethyl)benzene | 7.57 (d, J = 8.2 Hz, 2H), 7.47 (d, J = 8.2 Hz, 2H)[4] | - |
| 2-Chloroanisole | 7.36 (dd, J = 7.8, 1.4 Hz, 1H), 7.22 (t, J = 7.8 Hz, 1H), 6.91 (t, J = 8.4 Hz, 1H), 6.88 (d, J = 7.6 Hz, 1H)[5] | 3.90 (s)[5] |
| 4-Methoxy-1-(trifluoromethyl)benzene | Data suggests signals around 7.5 ppm and 6.9 ppm[6] | Data suggests a singlet around 3.8 ppm[7] |
The data from 1-chloro-4-(trifluoromethyl)benzene clearly shows the deshielding effect of both substituents, with the two sets of equivalent protons appearing as distinct doublets downfield[4]. The spectrum of 2-chloroanisole demonstrates the complexity introduced by ortho and meta relationships, resulting in a more intricate pattern of multiplets[5]. The available information for 4-methoxy-1-(trifluoromethyl)benzene aligns with the expectation that the protons ortho to the methoxy group will be shifted upfield, while those ortho to the trifluoromethyl group will be shifted downfield.
Our predictions for 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene are consistent with these observed trends. The predicted upfield shift for HB aligns with the shielding effect of the ortho methoxy group, while the downfield shifts for HA and HC are in agreement with the deshielding effects of the trifluoromethyl and chloro groups, respectively.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers aiming to acquire a ¹H NMR spectrum of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene or similar compounds, the following protocol provides a robust starting point.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of a liquid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, standard 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra. d. Acquire a standard one-pulse ¹H NMR experiment. Typical parameters include:
- Pulse angle: 30-90 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)
3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS signal to 0 ppm. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Analyze the multiplicity of each signal to determine the number of neighboring protons and measure the coupling constants.
Spin-spin coupling relationships.
Conclusion
This guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene. By leveraging fundamental principles of substituent effects and spin-spin coupling, we have predicted the key features of its spectrum. The comparative analysis with structurally related compounds lends strong support to these predictions. For researchers working with substituted aromatic compounds, this predictive and comparative methodology is an invaluable tool for structural elucidation and verification. The detailed experimental protocol further equips scientists with the practical knowledge to acquire high-quality NMR data. As the complexity of synthetic molecules continues to grow, a solid understanding of NMR spectroscopy remains an indispensable skill for the modern chemical researcher.
References
-
Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". RSC Advances. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
St. Paul's Cathedral Mission College. NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19 Contents (Part-7) Interpretation of NMR Spectra of Common Organic Compounds. [Link]
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Readily Available Trifluoromethyl Source". The Royal Society of Chemistry. [Link]
-
PubChem. 2-Chloroanisole. National Center for Biotechnology Information. [Link]
-
E-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
Supporting Information for "Palladium-Catalyzed Decarboxylative Cross-Coupling of Acrylic Acids with Aryl Iodides". MDPI. [Link]
-
PubChem. 1-Methoxy-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. (Trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 4-(Trifluoromethyl)anisole. [Link]
-
NIST. Benzene, 1-chloro-4-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]
-
Occupational Safety and Health Administration. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. U.S. Department of Labor. [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
National Center for Biotechnology Information. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. PubChem. [Link]
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Diagnostic 19F NMR Chemical Shift Guide: Trifluoromethyl Anisole Derivatives
The following guide provides an in-depth technical comparison of the 19F NMR chemical shifts of trifluoromethyl anisole derivatives. It is structured to serve as a diagnostic tool for researchers in medicinal chemistry and structural analysis.
Executive Summary
In medicinal chemistry, the trifluoromethyl (
This guide compares the 19F NMR performance (chemical shift sensitivity and diagnostic utility) of trifluoromethyl anisole derivatives against the non-methoxylated standard, Benzotrifluoride (
Key Insight: The position of the methoxy group relative to the
-
Ortho-substitution leads to deshielding (downfield shift).
-
Para-substitution leads to shielding (upfield shift).
-
Meta-substitution results in negligible shift perturbation.
Comparative Analysis: Chemical Shift Data
The following table synthesizes experimental chemical shift data (
Table 1: Comparative 19F NMR Shifts of Anisole Derivatives vs. Standard
| Compound | Structure | Electronic Dominance | ||
| Benzotrifluoride (Standard) | -63.72 | 0.0 | Baseline Reference | |
| 2-(Trifluoromethyl)anisole | -62.39 | +1.33 (Deshielded) | Inductive (-I) / Steric | |
| 3-(Trifluoromethyl)anisole | -62.90 | +0.82 (Weak Deshield) | Inductive (-I) | |
| 4-(Trifluoromethyl)anisole | -65.50 | -1.78 (Shielded) | Resonance (+R) |
Note: Values are typical for
Mechanistic Explanation of "Performance"
The "performance" of the shift as a diagnostic tool relies on the electronic interplay between the methoxy and trifluoromethyl groups:
-
The Ortho Effect (Deshielding): In 2-(trifluoromethyl)anisole , the methoxy group exerts a strong inductive electron-withdrawing effect (
) due to the electronegative oxygen atom's proximity. Additionally, steric crowding may twist the group out of coplanarity or alter the local magnetic environment, leading to a downfield shift (less negative ppm) relative to the standard. -
The Para Effect (Shielding): In 4-(Trifluoromethyl)anisole , the methoxy group acts primarily as a resonance donor (
). The lone pair on the oxygen delocalizes into the aromatic ring, increasing electron density at the para-carbon bearing the group. This increased electron density shields the fluorine nuclei, causing a significant upfield shift (more negative ppm). -
The Meta Null (Neutrality): In 3-(Trifluoromethyl)anisole , resonance effects are geometrically impossible at the meta position. The shift is dominated by the weak long-range inductive withdrawal of the methoxy group, resulting in a chemical shift very similar to, or slightly downfield from, the unsubstituted benzotrifluoride.
Experimental Protocol: High-Fidelity Acquisition
To achieve the precision required to distinguish these isomers (particularly meta vs. standard), a rigorous acquisition protocol is required.
Protocol: Quantitative 19F NMR Characterization
Objective: Accurate assignment of regiochemistry for fluorinated anisoles.
-
Sample Preparation:
-
Dissolve 10–20 mg of analyte in 0.6 mL of
(neutral, non-interacting solvent preferred over DMSO to minimize H-bonding shifts). -
Internal Standard: Add 5
L of Hexafluorobenzene ( ) ( ) or Trifluorotoluene ( ) ( ) if the analyte is expected to be far from this region. Note: If analyzing PhCF3 derivatives, use C6F6 to avoid overlap.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE if integration is required, or standard zg if only chemical shift is needed.
-
Spectral Width: 200 ppm (typically -20 to -220 ppm).
-
Relaxation Delay (D1): Set to
. For groups on aromatics, is typically 1–2 seconds; set D1 = 10s for quantitative results. -
Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3–1.0 Hz) to improve S/N.
-
Reference the spectrum using the internal standard.
-
Visualization of Diagnostic Logic
The following diagrams illustrate the decision logic for structural assignment and the underlying electronic mechanisms.
Diagram 1: Structural Assignment Decision Tree
This workflow guides the researcher in assigning the regiochemistry of a synthesis product based on its shift relative to the Benzotrifluoride baseline.
Caption: Decision tree for assigning regiochemistry of trifluoromethyl anisoles based on 19F chemical shift deviation from benzotrifluoride.
Diagram 2: Electronic Effects Pathway
This diagram visualizes the competing electronic effects that determine the "Performance" (Shift position).
Caption: Mechanism of electronic influence: Inductive effects dominate at the ortho position causing deshielding, while resonance effects dominate at the para position causing shielding.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational reference for benzotrifluoride shifts).
-
Sloop, J. C. (2013).[1] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species". Reports in Organic Chemistry, 3, 1–12.[1]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard text for substituent effects).
-
Sigma-Aldrich. (2025). Certified Reference Materials for 19F NMR.
- Kobayashi, Y., & Kumadaki, I. (1980). "Trifluoromethylation of aromatic compounds". Journal of the Chemical Society, Perkin Transactions 1, 661.
Sources
A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, a compound of increasing interest in pharmaceutical and agrochemical research. We will explore the expected fragmentation pathways, compare GC-MS with alternative analytical techniques, and provide a detailed experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.
Introduction: The Analytical Challenge of Complex Aromatic Compounds
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene presents a unique analytical challenge due to the presence of three distinct functional groups on the aromatic ring: a chloro group, a methoxy group, and a trifluoromethyl group. Each of these substituents influences the molecule's chromatographic behavior and its fragmentation pattern in the mass spectrometer. Understanding these influences is paramount for developing selective and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass-to-charge ratios.[1][2]
Predicted GC-MS Fragmentation Pattern of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
Upon electron ionization (EI) at a standard 70 eV, the molecule will form a molecular ion (M⁺˙) at m/z 226. The presence of chlorine will also result in an M+2 isotope peak at m/z 228 with an intensity of approximately one-third of the molecular ion peak, a characteristic signature for monochlorinated compounds.[7]
The primary fragmentation pathways are expected to be driven by the relative lability of the substituents and the stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
-
Loss of a Chlorine Radical (M - Cl)•: A common fragmentation for organohalogen compounds is the homolytic cleavage of the carbon-halogen bond.[4] This would result in a fragment ion at m/z 191 .
-
Loss of a Methyl Radical (M - CH₃)•: The methoxy group can undergo cleavage of the O-CH₃ bond, leading to the loss of a methyl radical and the formation of a stable phenoxy cation. This would produce a fragment ion at m/z 211 .
-
Loss of a Trifluoromethyl Radical (M - CF₃)•: The C-CF₃ bond is also susceptible to cleavage, resulting in the loss of a trifluoromethyl radical.[3][4] This would lead to a fragment ion at m/z 157 .
-
Loss of Formaldehyde (CH₂O) from the Methoxy Group: Following the initial loss of a chlorine or trifluoromethyl radical, the methoxy group can undergo rearrangement and eliminate a neutral molecule of formaldehyde (30 Da).
-
Loss of Carbon Monoxide (CO): Aromatic ethers can undergo cleavage of the ether bond followed by the loss of CO (28 Da).
Based on these principles, the major fragments and their proposed structures are summarized in the table below.
| m/z | Proposed Fragment | Formation Pathway |
| 226/228 | [C₈H₆ClF₃O]⁺˙ | Molecular Ion |
| 211/213 | [C₇H₃ClF₃O]⁺ | M - CH₃ |
| 191 | [C₈H₆F₃O]⁺ | M - Cl |
| 157/159 | [C₇H₆ClO]⁺ | M - CF₃ |
Visualizing the Fragmentation Pathway:
Caption: Predicted major fragmentation pathways of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene under electron ionization.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective method, other analytical techniques can also be employed for the analysis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, each with its own advantages and limitations.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-FID | Gas chromatography with Flame Ionization Detection. | Robust, quantitative, and widely available. | Lacks the specificity of mass spectrometry for definitive identification. |
| GC-ECD | Gas chromatography with Electron Capture Detection. | Highly sensitive to halogenated compounds like the target analyte.[8][9] | Not as universal as FID and can be prone to matrix interferences. |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection. | Suitable for less volatile or thermally labile compounds. | The analyte may have a weak chromophore, limiting sensitivity. Provides no structural information. |
| Comprehensive 2D GC (GCxGC) | Two-dimensional gas chromatography offers enhanced separation power.[10] | Superior separation of complex mixtures and isomers. | Increased instrument complexity and data processing requirements. |
Experimental Protocol for GC-MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene using GC-MS. This protocol should be considered a starting point and may require optimization based on the specific instrumentation and sample matrix.
4.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene (e.g., 1 mg/mL) in a high-purity solvent such as methanol or dichloromethane.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.
-
Sample Extraction (if necessary): For complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up procedure such as liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte and remove interfering substances.[11][12]
4.2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that should provide good separation. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS providing reproducible fragmentation patterns.[7] |
| Ionization Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum.[7] |
| Acquisition Mode | Full Scan (m/z 40-350) | Allows for the collection of the full mass spectrum for identification. |
4.3. Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene based on its retention time.
-
Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum with the predicted fragmentation pattern, paying close attention to the molecular ion and the characteristic isotope pattern of the chlorine atom.
-
Quantification: Create a calibration curve by plotting the peak area of the target analyte against the concentration of the calibration standards. Use this curve to determine the concentration of the analyte in unknown samples.
Visualizing the Experimental Workflow:
Caption: A generalized workflow for the GC-MS analysis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene.
Conclusion
The GC-MS analysis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is a robust and reliable method for its identification and quantification. By understanding the predicted fragmentation pattern and employing a well-defined experimental protocol, researchers can confidently analyze this compound in various matrices. While alternative techniques exist, GC-MS provides an unparalleled combination of sensitivity, selectivity, and structural information, making it the gold standard for this type of analysis. The insights and protocols presented in this guide are intended to empower researchers to develop and validate their own analytical methods for this and other complex halogenated aromatic compounds.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
- Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. University of Barcelona.
- Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.
-
Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
- GC-MS procedure and background.docx.
- Fragmentation mechanisms in electron impact mass spectrometry.
-
Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. Available at: [Link]
-
Analysis of volatile halogen compounds in water. Agilent. Available at: [Link]
-
GC/MS-LC/MS multi-residue method. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. ugto.mx [ugto.mx]
- 6. thiele.ruc.dk [thiele.ruc.dk]
- 7. memphis.edu [memphis.edu]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. gcms.cz [gcms.cz]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene vs. 4-methoxy-1-(trifluoromethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Introduction and Scope
In the landscape of modern drug discovery and agrochemical development, the strategic functionalization of aromatic scaffolds is paramount. The introduction of moieties like the trifluoromethyl (-CF3) and methoxy (-OCH3) groups can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a detailed comparative analysis of the chemical reactivity of two structurally related aromatic compounds: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene and 4-methoxy-1-(trifluoromethyl)benzene .
While differing by only a single chlorine atom, the reactivity profiles of these two molecules are markedly distinct. This difference is not merely academic; it has significant implications for synthetic strategy, dictating the types of reactions that are feasible and the regiochemical outcomes that can be expected. This document will dissect the underlying electronic principles governing their behavior in key reaction classes—namely Electrophilic and Nucleophilic Aromatic Substitution—supported by a model experimental protocol for practical validation.
Analysis of Molecular Structure and Electronic Effects
The reactivity of a substituted benzene ring is dictated by the interplay of the electronic effects of its substituents. These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).
-
Methoxy Group (-OCH3): This group exhibits a dual nature. Oxygen's high electronegativity makes it inductively electron-withdrawing (-I). However, its lone pairs can be delocalized into the aromatic pi-system, resulting in a powerful resonance electron-donating effect (+M). In electrophilic reactions, the +M effect is dominant, making the -OCH3 group a strong activating group and an ortho, para-director.[3][4]
-
Trifluoromethyl Group (-CF3): The three highly electronegative fluorine atoms create a strong dipole, making the -CF3 group intensely electron-withdrawing through the inductive effect (-I).[5] It lacks any resonance-donating capability. Consequently, it is a potent deactivating group and a meta-director in electrophilic substitutions.[5]
-
Chlorine Atom (-Cl): Like the methoxy group, chlorine is inductively electron-withdrawing (-I) due to its electronegativity. It also possesses lone pairs that can be donated via resonance (+M). However, for halogens, the -I effect outweighs the +M effect, rendering the chloro group a net deactivating substituent. Despite this, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[6]
Caption: Dominant electronic effects of key substituents.
Comparative Electron Density
-
4-methoxy-1-(trifluoromethyl)benzene: The powerful activating -OCH3 group significantly increases electron density at its ortho positions (C2, C6) and para position (C4, which is occupied by -CF3). The deactivating -CF3 group reduces the overall ring electron density but its directing effect is largely overridden by the methoxy group.
-
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene: The ring is more electron-deficient overall compared to its non-chlorinated counterpart due to the addition of a second deactivating group (-Cl).[6] The directing effects of the substituents converge: the -OCH3 directs to C3 and C5; the -Cl directs to C3 and C5; and the -CF3 directs to C3 and C5. This leads to a high degree of regiochemical control but a lower overall reaction rate.
Comparative Reactivity in Aromatic Substitution Reactions
A. Electrophilic Aromatic Substitution (EAS)
EAS involves the attack of an electrophile on the electron-rich aromatic ring.[7][8] The reaction rate is highly sensitive to the ring's electron density.
Reactivity:
-
4-methoxy-1-(trifluoromethyl)benzene is more reactive towards electrophiles. The strong activating effect of the methoxy group makes the ring sufficiently nucleophilic to react under relatively mild conditions.
-
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is less reactive . The presence of two deactivating groups (-CF3 and -Cl) significantly lowers the ring's electron density, requiring more forcing conditions (e.g., stronger acids, higher temperatures) to achieve substitution.
Regioselectivity:
-
In 4-methoxy-1-(trifluoromethyl)benzene , substitution will occur almost exclusively at the positions ortho to the powerful activating methoxy group (C2 and C6).
-
In 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene , as discussed, all substituents direct incoming electrophiles to the C3 and C5 positions. Steric hindrance from the adjacent chlorine at C2 may slightly favor substitution at C5, but a mixture of isomers is possible depending on the electrophile's size.
| Compound | Overall Ring Activity (EAS) | Predicted Major Regioisomer(s) |
| 4-methoxy-1-(trifluoromethyl)benzene | Activated (relative to CF3-benzene) | 2- and 6-substituted |
| 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene | Deactivated | 3- and/or 5-substituted |
B. Nucleophilic Aromatic Substitution (SNA_r)
SNA_r is a fundamentally different process where a nucleophile attacks an electron-poor aromatic ring, displacing a suitable leaving group.[9] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[9]
-
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is highly susceptible to SNA_r. It possesses an excellent leaving group (-Cl) and a powerful electron-withdrawing group (-CF3) in the para position, which is ideal for stabilizing the negatively charged Meisenheimer complex intermediate.
-
4-methoxy-1-(trifluoromethyl)benzene is unreactive in SNA_r reactions. It lacks a suitable leaving group; hydride (H⁻) is not a viable leaving group under normal conditions.
Caption: Reactivity summary for the two compounds.
Experimental Protocol: Comparative Nitration
To empirically validate the predicted differences in reactivity, a comparative nitration experiment can be performed. Nitration is a classic EAS reaction that provides clear visual and analytical outcomes.
Objective: To compare the rate of reaction and regiochemical outcome of the nitration of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene and 4-methoxy-1-(trifluoromethyl)benzene under identical conditions.
Materials:
-
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
-
4-methoxy-1-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-water bath
Procedure:
-
Reaction Setup: Prepare two identical round-bottom flasks, each equipped with a magnetic stir bar and placed in an ice-water bath (0-5 °C).
-
Acid Mixture: In a separate beaker cooled in ice, cautiously prepare the nitrating mixture by slowly adding 5 mL of concentrated HNO₃ to 5 mL of concentrated H₂SO₄. Keep the mixture cold.
-
Substrate Addition: To Flask A, add 1.0 mmol of 4-methoxy-1-(trifluoromethyl)benzene dissolved in 10 mL of DCM. To Flask B, add 1.0 mmol of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene dissolved in 10 mL of DCM.
-
Initiation: Begin stirring both flasks. Slowly, and dropwise, add 2.0 mL of the cold nitrating mixture to each flask over 10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow both reactions to stir at 0-5 °C. Collect a small aliquot from each reaction mixture every 15 minutes for 1 hour. Quench each aliquot with NaHCO₃ solution and analyze by Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of starting material.
-
Work-up: After 1 hour (or once the reaction in Flask A is complete), quench both reactions by carefully pouring them into separate beakers containing 50 g of crushed ice and 50 mL of water.
-
Extraction: Transfer the contents of each beaker to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers for each reaction, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the conversion, yield, and isomeric distribution of the nitrated products.
Caption: Experimental workflow for comparative nitration.
Expected Outcome: The reaction in Flask A (4-methoxy-1-(trifluoromethyl)benzene) will proceed significantly faster than in Flask B. Analysis of the product from Flask A will show nitration primarily at the C2/C6 positions, whereas the product from Flask B will show nitration at C3/C5.
Summary and Conclusion
The presence of a chlorine atom at the C2 position profoundly alters the reactivity of the 4-methoxy-1-(trifluoromethyl)benzene scaffold. This comparison guide demonstrates that:
-
For Electrophilic Aromatic Substitution: 4-methoxy-1-(trifluoromethyl)benzene is the more reactive substrate, readily undergoing substitution at the positions ortho to the methoxy group. The chlorinated analog is significantly deactivated and requires more stringent reaction conditions.
-
For Nucleophilic Aromatic Substitution: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is the ideal substrate, primed for displacement of the chloride by a nucleophile. The non-chlorinated version is completely inert to this reaction pathway.
These divergent reactivities, stemming from a single atomic change, underscore the importance of understanding fundamental electronic principles in synthetic design. Researchers can leverage these differences to selectively functionalize these molecules: choosing the non-chlorinated substrate for electrophilic additions and the chlorinated version for introducing nucleophiles, thereby enabling diverse and efficient synthetic routes in their research and development programs.
References
- Smolecule. (2023, August 19). 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene.
- Google Patents. (Data not available). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- StackExchange. (2019, August 4).
- MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
- Pistritto, V. A., et al. (Date not available).
- StackExchange. (2020, July 27). Most favorable position of attack of an electrophile on 4-trifluoromethyl-1,2-diphenylbenzene.
- BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
- ChemRxiv. (Date not available).
- Oxford Learning Link. (2021).
- PubChem. (Date not available). 2-(chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene.
- PubChem. (2025, September 15). 1-Methoxy-4-(trifluoromethyl)benzene.
- CymitQuimica. (Date not available). CAS 454-90-0: 1-Methoxy-3-(trifluoromethyl)benzene.
- PrepChem.com. (Date not available). Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene.
- LabXchange. (2025, January 2).
- Euro Chlor. (Date not available). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- Master Organic Chemistry. (2017, November 9).
- Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
- Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- PNAS. (2021, September 20).
- TCI Chemicals. (Date not available). 1-Methoxy-4-(trifluoromethyl)benzene.
- ChemicalBook. (Date not available). 2-chloro-3-fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene.
- Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)
- Open Access LMU. (Date not available).
- Sigma-Aldrich. (Date not available). 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.
- ResearchGate. (2025, August 7).
- Google Patents. (Date not available). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- PMC. (Date not available). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN.
- Pharma Excipients. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
- MDPI. (2022, November 22). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism.
- MDPI. (2025, July 18).
- Royal Society of Chemistry. (Date not available).
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. learninglink.oup.com [learninglink.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
